4-Chloro-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIBHIXKUQKNFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371424 | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-17-8 | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-chloro-3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-fluorobenzoic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-fluorobenzoic Acid
CAS Number: 403-17-8
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 4-chloro-3-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document elucidates its chemical and physical properties, synthesis, spectral characteristics, reactivity, and safety protocols, offering a foundational resource for its application in research and development.
Core Chemical Identity and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern with both chlorine and fluorine atoms on the benzene ring imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[1]
Chemical Structure and Identifiers
-
IUPAC Name: this compound[2]
-
CAS Number: 403-17-8[2]
-
Molecular Formula: C₇H₄ClFO₂[2]
-
Molecular Weight: 174.56 g/mol
-
InChI Key: QPIBHIXKUQKNFP-UHFFFAOYSA-N[3]
-
SMILES: O=C(O)c1cc(F)c(Cl)cc1[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 193-197 °C | [1] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [3] |
| Density (Predicted) | 1.477 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.63 ± 0.10 | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the oxidation of 3-fluoro-4-chlorotoluene. This process is typically carried out using a strong oxidizing agent in the presence of a catalyst.
Representative Synthetic Protocol
A common laboratory-scale synthesis is detailed below:
Reaction: Oxidation of 3-fluoro-4-chlorotoluene
Reagents and Equipment:
-
3-fluoro-4-chlorotoluene
-
Glacial acetic acid
-
Manganese acetate
-
98% Sulfuric acid
-
Ozone
-
20 L autoclave
-
Stirring apparatus
-
Cooling system
Procedure:
-
To a 20 L autoclave, add 99 g of glacial acetic acid, 2.7 g of manganese acetate, and 105 g of 98% sulfuric acid.
-
Add 870 g (5.96 mol) of 99% pure 3-fluoro-4-chlorotoluene to the mixture.
-
Stir the mixture and cool it to 15°C.
-
Slowly introduce 215 g of ozone in approximately 10 additions.
-
After the ozone addition is complete, allow the reaction to proceed.
-
Upon completion, adjust the temperature and pressure to recover the glacial acetic acid.
-
Separate the layers to obtain the crude product.
-
Further purification can be achieved through recrystallization to yield this compound with a purity of over 98%.[3]
Caption: Directing effects of substituents on the aromatic ring.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing groups (COOH, F, Cl) activates the aromatic ring towards nucleophilic aromatic substitution. The chlorine atom at position 4 is the most likely site for nucleophilic attack, as the negative charge in the Meisenheimer intermediate can be stabilized by the adjacent fluorine and the para-carboxylic acid group.
Key Synthetic Applications
This compound is a crucial intermediate in the synthesis of various high-value molecules.
-
Pharmaceuticals: It is a key precursor in the synthesis of 6-Hydroxy Albaconazole, a metabolite of the antifungal agent Albaconazole, which also exhibits neuroprotective properties. [3][4]* Agrochemicals: It is utilized in the formulation of herbicides and pesticides. [1]The halogenated benzoic acid moiety is a common feature in many active agrochemical ingredients.
Biological Activity and Toxicology
Currently, there is limited publicly available information on the specific biological activity and a detailed toxicological profile of this compound itself. Its primary role in the life sciences is as a building block for more complex, biologically active molecules.
Known Biological Relevance
As mentioned, its most notable role is as a precursor in the synthesis of antifungal agents. [3][4]The structural features of this compound are incorporated into the final active pharmaceutical ingredient, contributing to its overall efficacy.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. [2] GHS Hazard Statements:
-
H302: Harmful if swallowed [2]* H312: Harmful in contact with skin [2]* H315: Causes skin irritation [2]* H319: Causes serious eye irritation [2]* H332: Harmful if inhaled [2]* H335: May cause respiratory irritation [2] Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a dry, cool, and well-ventilated place in a tightly sealed container.
Caption: Safety and handling summary for this compound.
Conclusion
This compound, with its CAS number 403-17-8, is a synthetically versatile and commercially important chemical intermediate. Its distinct pattern of halogen substitution provides a unique platform for the construction of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
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PubChem. This compound. [Link]
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An In-depth Technical Guide to 4-Chloro-3-fluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-3-fluorobenzoic Acid
This compound is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group on the benzoic acid scaffold, imparts specific physicochemical properties that are highly sought after in the design of bioactive compounds. The presence and positioning of these halogens can significantly influence a molecule's reactivity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a particular focus on its role in contemporary drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol .[2] The strategic placement of the electron-withdrawing chloro and fluoro substituents on the benzene ring significantly impacts the electronic properties of the molecule, particularly the acidity of the carboxylic acid group.
dot graph { layout=neato; node [shape=plaintext]; A [label="C₁"]; B [label="C₂"]; C [label="C₃"]; D [label="C₄"]; E [label="C₅"]; F [label="C₆"]; G [label="C₇(=O)OH"]; H [label="F"]; I [label="Cl"];
A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; A -- G; C -- H; D -- I; }
Caption: Chemical structure of this compound.Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [2] |
| CAS Number | 403-17-8 | [2] |
| Melting Point | 190-192 °C | [3] |
| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [3] |
| pKa (Predicted) | 3.63 ± 0.10 | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
| Appearance | Off-White to Pale yellow solid | [3] |
Synthesis and Mechanistic Insights
The most common industrial synthesis of this compound involves the oxidation of 3-fluoro-4-chlorotoluene. This process is typically carried out using a strong oxidizing agent in the presence of a catalyst.
Primary Synthetic Route: Oxidation of 3-fluoro-4-chlorotoluene
A widely employed method utilizes manganese acetate as a catalyst in the presence of an oxidizing agent like ozone, in a sulfuric acid and glacial acetic acid medium.[2]
Experimental Protocol: Synthesis of this compound
-
To a suitable high-pressure reactor, add glacial acetic acid, manganese acetate, and concentrated sulfuric acid.
-
Add 3-fluoro-4-chlorotoluene to the mixture.
-
Stir the mixture and cool to approximately 15°C.
-
Slowly introduce ozone into the reaction mixture in controlled portions.
-
After the addition of ozone is complete, allow the reaction to proceed.
-
Upon completion, adjust the temperature and pressure to recover the glacial acetic acid.
-
Separate the layers to isolate the crude product.
-
The crude this compound can be further purified by recrystallization.
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Start [label="3-Fluoro-4-chlorotoluene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Ozone (O₃)\nManganese Acetate\nSulfuric Acid\nGlacial Acetic Acid", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation of\nMethyl Group", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Oxidation [label="Reacts with"]; Reagents -> Oxidation [label="Catalyzed by"]; Oxidation -> Product; }
Caption: Synthetic workflow for this compound.Mechanistic Considerations: The oxidation of the methyl group on the toluene ring is a free-radical process.[4] The manganese acetate catalyst facilitates the formation of radical species from the oxidizing agent. These radicals then abstract a hydrogen atom from the methyl group of 3-fluoro-4-chlorotoluene, initiating a cascade of oxidation steps that ultimately lead to the formation of the carboxylic acid group.[5] The reaction proceeds through benzyl alcohol and benzaldehyde intermediates.[5]
Chemical Reactivity and Directing Effects
The reactivity of the this compound ring in electrophilic aromatic substitution is governed by the electronic effects of the three substituents: the carboxylic acid group, the chlorine atom, and the fluorine atom.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.
-
Halogens (-Cl, -F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho and para positions.
The interplay of these directing effects makes the prediction of substitution patterns complex. The positions ortho to the fluorine and chlorine atoms and meta to the carboxylic acid group are the most likely sites for further functionalization.
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its utility stems from its ability to introduce a specific substitution pattern that can enhance the biological activity and pharmacokinetic properties of a drug candidate.
Case Study: Aurora Kinase Inhibitors
A notable application of a derivative of this compound is in the development of Aurora kinase inhibitors for cancer therapy.[6] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division, and their overexpression is linked to various cancers.
In a study aimed at discovering novel Aurora kinase inhibitors, a 4-chloro-3-fluorophenyl moiety was incorporated into a pyrimidine-based scaffold.[6] The synthesis of one such inhibitor involved the amide coupling of this compound with a complex amine. The resulting compound demonstrated potent enzymatic inhibition of Aurora A kinase. The specific halogenation pattern of the phenyl ring was found to be crucial for the compound's activity in reducing the levels of MYC oncoproteins, which are key drivers in many cancers.[6] This highlights the strategic use of this compound to fine-tune the biological activity of a drug candidate.
Caption: Role in the synthesis of an Aurora Kinase Inhibitor.
Analytical and Purification Protocols
Purification by Recrystallization
Crude this compound can be effectively purified by recrystallization. A mixed solvent system, such as ethanol-water, is often effective.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Analytical Characterization by HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of this compound.
Exemplary HPLC Method
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.[7]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be 30% acetonitrile with 0.1% TFA.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[8]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
This compound is a strategically important building block for medicinal and agricultural chemists. Its unique electronic properties, arising from the specific halogenation pattern, provide a powerful tool for modulating the characteristics of target molecules. A thorough understanding of its synthesis, reactivity, and analytical methodologies is essential for its effective utilization in the development of novel and improved chemical entities. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the role of versatile intermediates like this compound is set to become even more prominent.
References
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PubChem. 4-Chlorobenzoic Acid. [Link]
- Google Patents.
-
Thai Journal of Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
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ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... [Link]
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PubChem. This compound. [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
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Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
- Google Patents. Aurora kinase inhibitors and methods of making and using thereof.
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Google Patents. US9637474B2 - Aurora A kinase inhibitor.
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University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
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ACS Publications. Homogeneous Manganese-Catalyzed Hydrofunctionalizations of Alkenes and Alkynes: Catalytic and Mechanistic Tendencies. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
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ResearchGate. (PDF) Permanganate Oxidation mechanisms of Alkylarenes. [Link]
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Lakehead Knowledge Commons. Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. [Link]
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ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]
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YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]
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NIST WebBook. Benzoic acid, 4-chloro-. [Link]
- Google Patents. US10059714B2 - Protein kinase B inhibitors.
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PubMed. Aurora kinase inhibitors: a patent review (2014-2020). [Link]
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Organic Chemistry Portal. Manganese(III) acetate based oxidation of substituted α'-position on cyclic α,β-unsaturated ketones. [Link]
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Wikipedia. Manganese-mediated coupling reactions. [Link]
- Google Patents. US8530694B2 - Proteasome inhibitors.
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RSC Publishing. Mechanisms in manganese catalysed oxidation of alkenes with H2O2. [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
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Asian Publication Corporation. Evaluation of Chlorogenic Acid in Flos lonicerae by HPLC Method. [Link]
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4-Chloro-3-fluorobenzoic acid literature review
An In-Depth Technical Guide to 4-Chloro-3-fluorobenzoic Acid
Part 1: Executive Summary & Chemical Identity
This compound (CAS 403-17-8) is a high-value fluorinated aromatic intermediate used critically in the synthesis of pharmaceuticals, particularly antifungal agents and kinase inhibitors. Its structural uniqueness lies in the specific arrangement of halogen atoms: a fluorine atom at the meta position and a chlorine atom at the para position relative to the carboxyl group. This substitution pattern imparts distinct electronic properties, making the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in diversifying drug scaffolds.
Chemical Identity Table
| Property | Data |
| CAS Number | 403-17-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 190 – 197 °C |
| pKa (Predicted) | ~3.63 (Acidic, due to electron-withdrawing halogens) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is primarily achieved through the oxidation of its toluene analog. The choice of oxidant determines the scalability and "green" profile of the process.
Method A: Industrial Ozone Oxidation (Green Chemistry Route)
This method is preferred for large-scale manufacturing due to high atom economy and the avoidance of heavy metal waste (e.g., Chromium or excess Manganese).
-
Precursor: 4-Chloro-3-fluorotoluene (CAS 5527-94-6).
-
Reagents: Ozone (O₃), Manganese Acetate (catalyst), Sulfuric Acid, Glacial Acetic Acid.[1]
-
Protocol:
-
Charge: Load a high-pressure autoclave with glacial acetic acid (solvent), Mn(OAc)₂ (catalyst), and H₂SO₄.
-
Addition: Add 4-chloro-3-fluorotoluene.
-
Oxidation: Cool the mixture to ~15°C. Slowly introduce Ozone gas. The reaction is exothermic; temperature control is critical to prevent over-oxidation or safety hazards.
-
Work-up: After the reaction completes (monitored by HPLC), recover the acetic acid solvent via distillation.
-
Isolation: The residue is treated with water to precipitate the crude acid. Recrystallize from ethanol/water to achieve >98% purity.
-
Yield: Typically >90%.
-
Method B: Laboratory Scale Permanganate Oxidation
Suitable for small-scale preparation where ozone generation is not feasible.
-
Reagents: Potassium Permanganate (KMnO₄), Pyridine/Water or t-Butanol/Water.
-
Protocol:
-
Dissolve 4-chloro-3-fluorotoluene in a mixture of pyridine and water (1:1).
-
Heat to reflux (approx. 95°C).
-
Add KMnO₄ portion-wise over 2-3 hours. The purple color should persist for some time before fading to brown (MnO₂).
-
Filter the hot mixture through Celite to remove MnO₂.
-
Acidify the filtrate with HCl to pH ~2.
-
Collect the white precipitate by filtration.
-
Part 3: Chemical Reactivity & Drug Design
The core utility of this compound in drug discovery stems from its predictable regioselectivity during nucleophilic attacks.
Regioselectivity Mechanism (SNAr)
The carboxylic acid group (or its ester derivative) is a strong electron-withdrawing group (EWG).
-
Position 4 (Cl): Located para to the EWG. The negative charge in the Meisenheimer intermediate is stabilized by resonance into the carbonyl group.
-
Position 3 (F): Located meta to the EWG. No resonance stabilization occurs for nucleophilic attack at this position.
Experimental Workflow: Synthesis of 6-Hydroxy Albaconazole Intermediate
One of the most significant applications is in the synthesis of antifungal metabolites.
-
Esterification: Convert the acid to its methyl/ethyl ester using SOCl₂/MeOH. This prevents deprotonation of the carboxylate and increases the electrophilicity of the ring.
-
SNAr Displacement: React the ester with a specific amine or alkoxide nucleophile.
-
Hydrolysis/Reduction: The ester is then hydrolyzed back to the acid or reduced to an alcohol/aldehyde depending on the target pharmacophore.
Part 4: Visualizing the Chemistry
The following diagram illustrates the synthesis pathway and the divergent reactivity profile.
Caption: Synthesis of this compound and its downstream regioselective transformation.
Part 5: References
-
Synthesis via Ozone Oxidation: ChemicalBook. (2025). "Synthesis of this compound from 3-fluoro-4-chlorotoluene."
-
Pharmaceutical Applications (Albaconazole): ChemicalBook. (2025). "this compound Uses and Derivatives."
-
Physical Properties & Safety: PubChem. (2025). "this compound (CID 2736536)."[2]
-
Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
Precursor Synthesis (Diazo Reaction): ResearchGate. "Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene."
Sources
A Comprehensive Theoretical Analysis of 4-Chloro-3-fluorobenzoic Acid: A Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Molecular Nuances of a Key Building Block
4-Chloro-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid scaffold, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. Understanding the molecule's structural, electronic, and spectroscopic characteristics at a fundamental level is paramount for its effective utilization in the design of novel bioactive compounds and functional materials.
This in-depth technical guide provides a comprehensive overview of the theoretical studies on this compound. By leveraging the power of computational chemistry, we can elucidate the intricate details of its molecular geometry, vibrational modes, electronic properties, and potential as a pharmacophore. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile molecule, moving beyond empirical data to a predictive, theory-driven approach.
The Foundation: Molecular Structure and Geometry Optimization
The starting point for any theoretical investigation is the determination of the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation on the potential energy surface. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a robust quantum mechanical method that provides a good balance between accuracy and computational cost.
The "Why" Behind the Method: DFT and Basis Sets
The choice of the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a well-established and widely used approach for organic molecules, providing reliable geometric parameters.[2][3] Coupling this with a sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurately describing the electron distribution, especially for molecules containing electronegative atoms like chlorine, fluorine, and oxygen. The "++" indicates the inclusion of diffuse functions to better model lone pairs and non-bonding interactions, while "(d,p)" adds polarization functions to account for the non-spherical nature of atomic orbitals in a molecular environment.
Computational Protocol for Geometry Optimization
A typical workflow for the geometry optimization of this compound is as follows:
-
Initial Structure Generation: A 2D or 3D model of the molecule is created using molecular modeling software.
-
Conformational Analysis: As the carboxylic acid group can rotate, a preliminary conformational search is often performed to identify the lowest energy conformer. For benzoic acid derivatives, the planar conformation is generally the most stable.
-
DFT Calculation: A geometry optimization calculation is initiated using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
Caption: A generalized workflow for the geometry optimization of this compound.
Key Geometric Parameters
| Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C-Cl | ~1.74 |
| C-F | ~1.35 |
| C=O | ~1.21 |
| C-O | ~1.36 |
| O-H | ~0.97 |
| **Bond Angles (°) ** | |
| C-C-Cl | ~120 |
| C-C-F | ~119 |
| O=C-O | ~123 |
| C-O-H | ~109 |
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its characteristic vibrational modes. Theoretical calculations of vibrational frequencies are an invaluable tool for the assignment of experimental spectra, providing a deeper understanding of the underlying molecular motions.
The Synergy of Theory and Experiment
By calculating the harmonic vibrational frequencies using DFT, we can predict the positions of the absorption bands in the IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, leading to a better agreement with experimental data.[4]
Step-by-Step Protocol for Vibrational Frequency Calculation
-
Optimized Geometry: The previously optimized molecular geometry is used as the starting point.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization (e.g., B3LYP/6-311++G(d,p)). This computes the second derivatives of the energy with respect to the atomic coordinates, yielding the vibrational frequencies and their corresponding IR and Raman intensities.
-
Scaling and Visualization: The calculated frequencies are scaled, and the theoretical spectrum is generated for comparison with experimental data. The nature of the vibrational modes can be visualized using molecular modeling software.
Caption: A schematic representation of the computational workflow for vibrational analysis.
Characteristic Vibrational Modes
The following table summarizes the expected key vibrational modes for this compound and their approximate calculated (scaled) and experimental frequency ranges, based on studies of similar compounds.[2]
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |
| O-H stretch | 3500-3600 | Stretching of the hydroxyl group in the carboxylic acid. |
| C-H stretch (aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |
| C=O stretch | 1700-1750 | Stretching of the carbonyl group in the carboxylic acid. |
| C-C stretch (aromatic) | 1400-1600 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |
| C-F stretch | 1100-1250 | Stretching of the carbon-fluorine bond. |
| C-Cl stretch | 600-800 | Stretching of the carbon-chlorine bond. |
Electronic Properties and Reactivity: A Frontier Molecular Orbital Perspective
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and photophysical behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.[5]
The Significance of the HOMO-LUMO Gap
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, the presence of electronegative halogen atoms is expected to influence the energies of these frontier orbitals.
Caption: A conceptual diagram illustrating the HOMO, LUMO, and the energy gap.
Predicted Electronic Properties
Based on DFT calculations for analogous compounds, the following electronic properties can be anticipated for this compound:
| Property | Predicted Characteristic |
| HOMO Energy | Relatively low due to the electron-withdrawing nature of the substituents. |
| LUMO Energy | Also lowered by the electron-withdrawing groups. |
| HOMO-LUMO Gap | Expected to be in the range of 4-5 eV, indicating good electronic stability.[5] |
Exploring Bioactivity: Molecular Docking Simulations
Given the prevalence of this compound as a scaffold in drug discovery, molecular docking is a powerful computational tool to predict its potential binding interactions with biological targets. Docking simulations place a ligand (in this case, this compound or its derivatives) into the binding site of a receptor (typically a protein) and estimate the binding affinity.
The Rationale Behind Docking Studies
By understanding how a molecule interacts with a protein's active site, researchers can make informed decisions about its potential as a drug candidate and guide further chemical modifications to improve its potency and selectivity. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds.
A General Protocol for Molecular Docking
-
Receptor and Ligand Preparation: The 3D structures of the target protein and the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: A docking algorithm systematically explores different orientations and conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions and to hypothesize a binding mode.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. lupinepublishers.com [lupinepublishers.com]
Methodological & Application
using 4-Chloro-3-fluorobenzoic acid in organic synthesis.
Topic: Advanced Application Note: 4-Chloro-3-fluorobenzoic Acid in Organic Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
PART 1: CORE DIRECTIVE & INTRODUCTION
Title: Strategic Utilization of this compound: A Modular Platform for Bioactive Scaffold Construction
Introduction this compound (CAS: 403-17-8) is a high-value pharmacophore building block characterized by its unique substitution pattern. In medicinal chemistry, this scaffold offers a "trifecta" of utility:
-
The Carboxylic Acid (C-1): A versatile handle for amide coupling, esterification, or heterocycle formation.
-
The Fluorine Atom (C-3): Strategically positioned to modulate metabolic stability (blocking P450 oxidation sites), influence pKa, and enhance lipophilicity without significant steric penalty.
-
The Chlorine Atom (C-4): A latent electrophile activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) under specific conditions.
This guide moves beyond basic properties to provide actionable, high-yield protocols for leveraging this molecule in the synthesis of kinase inhibitors, antifungals (e.g., Albaconazole metabolites), and agrochemicals.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Section 1: Chemo-Selectivity & Reactivity Profile
Understanding the electronic map of this compound is critical for designing successful synthetic routes.
-
Electronic Effects: The carboxylic acid is a strong electron-withdrawing group (EWG), deactivating the ring. The fluorine atom at C-3 exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). The chlorine at C-4 is also electron-withdrawing.
-
Regioselectivity Logic:
-
Nucleophilic Attack: The C-4 position (occupied by Chlorine) is para to the Carboxylic Acid (EWG). This activates the C-Cl bond for SNAr reactions, although the rate is slower than corresponding nitro-activated rings.
-
Metal Catalysis: The C-Cl bond is the primary site for oxidative addition by Palladium (0) species. The presence of the ortho-fluorine (at C-3) can influence the bite angle of ligands and the rate of oxidative addition, often requiring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) for efficient coupling.
-
Section 2: Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The C-1 Handle) Context: This reaction is often the first step to attach the scaffold to a larger pharmacophore. While acid chlorides are common, in-situ activation using HATU is preferred for high-value intermediates to prevent racemization of chiral amine partners and avoid harsh acidic byproducts.
Materials:
-
This compound (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve this compound in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
). -
Base Addition: Add DIPEA via syringe. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester (O-At).
-
Amine Addition: Add the amine partner.
-
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for disappearance of acid peak [M-H]- 173.0).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), saturated
(to remove unreacted acid), and brine. Dry over .[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (The C-4 Handle) Context: Coupling the aryl chloride requires a specialized catalyst system because the C-Cl bond is stronger than C-Br or C-I. We utilize a Buchwald-type precatalyst system to ensure high turnover numbers (TON) and conversion.
Materials:
-
Substrate: Amide/Ester derivative of this compound (1.0 equiv) (Note: Protecting the free acid as an ester or amide is recommended to prevent catalyst poisoning).
-
Boronic Acid partner (1.5 equiv).
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (for robust substrates). -
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1 ratio).
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the aryl chloride substrate, boronic acid, and base. Cycle vacuum/nitrogen 3 times.
-
Solvent Prep: Add degassed Toluene/Water mixture.
-
Catalyst Addition: Add the Pd source and Ligand under a positive stream of nitrogen.
-
Heating: Heat the mixture to 100°C (reflux) for 4–16 hours.
-
Critical Insight: The ortho-fluorine effect may slow down the reaction compared to non-fluorinated analogs. Vigorous stirring is essential for the biphasic system.
-
-
Filtration: Cool to RT, filter through a Celite pad to remove Pd black.
-
Purification: Concentrate and purify via silica gel chromatography.
PART 3: VISUALIZATION & FORMATTING
Data Presentation: Comparative Reactivity
| Reaction Type | Reactive Center | Activation Requirement | Key Reagent | Typical Yield |
| Amide Coupling | C-1 (COOH) | Standard Activation | HATU / EDC | 85-95% |
| Suzuki Coupling | C-4 (Cl) | Pd(0) + Bulky Ligand | 70-85% | |
| SNAr | C-4 (Cl) | Strong Nucleophile + Heat | Morpholine / | 50-70% |
| Esterification | C-1 (COOH) | Acid Catalysis | >90% |
Visual Workflow: Synthetic Pathway Logic
The following diagram illustrates the divergent synthetic pathways available starting from this compound, highlighting the order of operations for maximum efficiency.
Caption: Divergent synthesis map showing the "Amide-First" strategy (blue path) vs. Heterocycle formation (green path).
Case Study: Synthesis of 6-Hydroxy Albaconazole Intermediate
In the synthesis of antifungal agents like Albaconazole derivatives, this compound serves as a critical precursor.[2]
-
Step 1: The acid is converted to a primary amide or coupled with a functionalized amine.
-
Step 2: The Chlorine atom acts as a leaving group or coupling partner to introduce the quinazolinone or triazole moieties essential for antifungal activity. Note: The fluorine atom remains in the final structure, providing essential lipophilicity for cell membrane penetration.
Handling & Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to F and Cl content).
References
-
ChemicalBook. (2025). This compound Properties and Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736536, this compound. Retrieved from
-
BenchChem. (2025).[1][4][5] Suzuki-Miyaura Coupling Reactions of Halobenzenes: Protocols. Retrieved from
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from
-
Global Scientific Journal. (2025). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from
Sources
4-Chloro-3-fluorobenzoic acid as a building block for heterocycles.
Application Note: Strategic Utilization of 4-Chloro-3-fluorobenzoic Acid in Heterocyclic MedChem Scaffolds
Part 1: Executive Summary & Strategic Value
This compound (4C3FBA) is a high-value pharmacophore "cap" and scaffold core. Unlike its isomer 4-chloro-2-fluorobenzoic acid, where the fluorine is activated for nucleophilic aromatic substitution (
Why this building block matters:
-
Metabolic Blocking: The C3-Fluorine blocks metabolic oxidation at a typically vulnerable site on the phenyl ring, extending the half-life of drug candidates.
-
Orthogonal Reactivity: The molecule offers three distinct chemical handles:
-
C1-Carboxyl: Anchor point for heterocycle formation (Benzimidazoles, Quinazolinones).
-
C4-Chlorine: Excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
C2-Proton: A latent nucleophilic site accessible via Directed ortho-Metalation (DoM), enabling scaffold expansion into phthalazinones.
-
Part 2: Reaction Logic & Workflows
The following diagram illustrates the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic utility of this compound. The compound serves as a trifunctional scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-(4-Chloro-3-fluorophenyl)benzimidazole
Target Application: Synthesis of kinase inhibitors where the phenyl ring occupies the hydrophobic pocket.
Rationale: Direct condensation of the benzoic acid with o-phenylenediamine is often sluggish. This protocol uses an in situ acid chloride generation followed by a mild cyclization to prevent defluorination.
Materials:
-
This compound (1.0 equiv)[1]
-
o-Phenylenediamine (1.1 equiv)
-
Thionyl chloride (
) (3.0 equiv) -
N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
Catalytic DMF[2]
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under
, dissolve this compound (5.0 g, 28.6 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2 drops). -
Chlorination: Add
dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate volatiles in vacuo to obtain the crude acid chloride. -
Coupling: Dissolve o-phenylenediamine (3.4 g, 31.5 mmol) in NMP (30 mL) containing triethylamine (4.0 mL). Add the crude acid chloride (dissolved in 10 mL DCM) dropwise at 0°C. Stir at RT for 2 hours.
-
Cyclization: Heat the mixture to 100°C for 4 hours. The acidity of the byproduct (HCl) is often sufficient to drive cyclization, but adding acetic acid (5 mL) ensures completion.
-
Workup: Pour into crushed ice/water. The precipitate is the target benzimidazole. Filter, wash with water, and recrystallize from ethanol.
Critical Control Point: Avoid using strong mineral acids (H2SO4) at high temperatures (>150°C) for cyclization, as this can lead to partial hydrolysis of the C3-Fluorine or C4-Chlorine.
Protocol B: C4-Selective Suzuki-Miyaura Coupling
Target Application: Library generation of biaryl "caps" for peptidomimetics.
Rationale: The C4-Chlorine is electronically activated by the para-carboxyl group (or the resulting amide/heterocycle), making it a superior electrophile compared to unactivated aryl chlorides. The C3-Fluorine remains intact due to the strength of the C-F bond under standard Pd-catalysis conditions.
Reagents:
-
Substrate: Methyl 4-chloro-3-fluorobenzoate (protected form preferred to prevent catalyst poisoning by COOH).
-
Boronic Acid: Phenylboronic acid (1.2 equiv).
-
Catalyst:
(3 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Data Table: Optimization of Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Catalyst | Bidentate ligand (dppf) prevents dehalogenation side-reactions. | ||
| Temperature | 100°C | 80°C | Lower temp preserves the C3-Fluorine. |
| Base | Phosphate base reduces protodeboronation of the coupling partner. | ||
| Yield | 65% | 92% | High retention of the fluoro-motif. |
Procedure:
-
Charge a reaction vial with Methyl 4-chloro-3-fluorobenzoate (1.0 equiv), Boronic acid (1.2 equiv), Base (2.0 equiv), and Catalyst (0.03 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed Dioxane/Water.
-
Heat at 80°C for 6 hours.
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol C: Advanced Scaffold Expansion via Directed ortho-Metalation (DoM)
Target Application: Synthesis of 5-chloro-6-fluorophthalazin-1(2H)-ones.
Rationale: This is a high-value transformation. The amide directing group (DMG) and the C3-Fluorine exert a cooperative directing effect, making the C2 proton highly acidic and regioselectively lithiatable.
Figure 2: Regioselective lithiation strategy for scaffold expansion.
Protocol:
-
Substrate Prep: Convert the acid to N,N-diethyl-4-chloro-3-fluorobenzamide.
-
Lithiation: Cool a solution of the amide (1.0 equiv) in anhydrous THF to -78°C. Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) dropwise. Stir for 1 hour. Note: LiTMP is preferred over LDA to prevent nucleophilic attack on the amide.
-
Formylation: Add dry DMF (2.0 equiv) dropwise. Warm to RT.
-
Cyclization: Treat the crude formylated intermediate with Hydrazine monohydrate in Ethanol (Reflux, 2h).
-
Result: Formation of the phthalazinone core, retaining the halogen pattern for further SAR (Structure-Activity Relationship) studies.
Part 4: References & Validation
-
PubChem Compound Summary. this compound (CID 2736536).[1] National Library of Medicine. [Link]
-
Fluorinated Building Blocks in Drug Design. PMC Article on the utility of fluorinated aromatics in medicinal chemistry.[Link]
-
Quinazolinone Synthesis. Methodologies for constructing quinazolinones from anthranilic acid derivatives. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution (
) on Fluoroarenes. Comparative reactivity of fluoro- vs chloro-arenes in SNAr reactions.[Link]
Sources
In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and reaction mechanisms of 4-chloro-3-fluorobenzoic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern offers a versatile platform for a variety of chemical transformations, making a thorough understanding of its reactivity essential for its effective utilization in complex molecule synthesis.
Synthesis of this compound
The primary synthetic route to this compound often begins with the nitration of p-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position, yielding 4-chloro-3-nitrobenzoic acid.[3] Subsequent reduction of the nitro group, followed by a Sandmeyer-type reaction, can then be employed to introduce the fluorine atom.
A general representation of this synthetic approach is as follows:
Caption: Fischer-Speier esterification mechanism.
Protocol: Synthesis of Methyl 4-chloro-3-fluorobenzoate
This protocol is adapted from general esterification procedures for fluorinated benzoic acids. [1][4] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 174.56 | 10.0 g | 0.057 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (10.0 g, 0.057 mol) and methanol (100 mL).
-
Stir the mixture until the solid is partially dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield methyl 4-chloro-3-fluorobenzoate.
Amidation of this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Direct amidation using coupling agents is also a common and efficient method.
Mechanism (via Acyl Chloride): The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the acyl chloride. The highly electrophilic acyl chloride is then readily attacked by the amine nucleophile, followed by the elimination of HCl to form the amide.
Caption: Amidation via the acyl chloride intermediate.
Protocol: Synthesis of 4-Chloro-3-fluoro-N-phenylbenzamide
This protocol is based on general procedures for the amidation of aromatic carboxylic acids. [5] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 174.56 | 5.0 g | 0.029 |
| Thionyl chloride | 118.97 | 3.0 mL | 0.041 |
| Aniline | 93.13 | 2.7 mL | 0.029 |
| Triethylamine | 101.19 | 4.5 mL | 0.032 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (5.0 g, 0.029 mol) in anhydrous dichloromethane (50 mL).
-
Add thionyl chloride (3.0 mL, 0.041 mol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (50 mL).
-
In a separate flask, dissolve aniline (2.7 mL, 0.029 mol) and triethylamine (4.5 mL, 0.032 mol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
Add the acyl chloride solution dropwise to the aniline solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-chloro-3-fluoro-N-phenylbenzamide.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the carboxylic acid group, fluorine, and chlorine atoms deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNA). In this reaction, a nucleophile displaces one of the halogen substituents.
Regioselectivity: The regioselectivity of SNA on this compound is a critical consideration. Generally, in nucleophilic aromatic substitution, the rate of displacement of halogens follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. However, the C-F bond is significantly stronger than the C-Cl bond, making the fluoride ion a poorer leaving group in the subsequent elimination step. The overall outcome depends on the balance between these two factors and the specific reaction conditions. Theoretical and experimental studies on similar systems suggest that the position activated by the electron-withdrawing group and the relative bond strengths of the carbon-halogen bonds play crucial roles. [6][7][8][9][10]For this compound, the carboxylic acid group is a meta-director for electrophilic substitution but an ortho, para-director for nucleophilic substitution due to its electron-withdrawing resonance and inductive effects. The fluorine at position 3 and chlorine at position 4 are both activated by the carboxylic acid at position 1. The relative reactivity of the C-Cl versus the C-F bond towards nucleophilic attack is complex. While fluorine is more activating, chlorine is a better leaving group. In many cases involving dihalogenated aromatics, substitution of chlorine is favored over fluorine. [11] Mechanism: The SNA reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: theoretical and experimental study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Precision Engineering in Flow: 4-Chloro-3-fluorobenzoic Acid
Application Note & Protocol Guide
Executive Summary
4-Chloro-3-fluorobenzoic acid (CAS: 403-17-8) is a critical scaffold in medicinal chemistry, serving as a primary building block for fluoroquinolone antibiotics, kinase inhibitors (e.g., p38 MAP kinase), and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5]
While traditional batch synthesis of this moiety involves hazardous oxidation steps and difficult temperature management, Continuous Flow Chemistry offers a transformative advantage. This guide details the application of flow technologies to:
-
Safely Synthesize the core scaffold via exothermic oxidation.
-
Accelerate Drug Discovery through automated amide library generation.
-
Enable Novel Functionalization via controlled metallation pathways.
Part 1: The Flow Advantage
The 4-chloro-3-fluoro substitution pattern presents a unique "push-pull" electronic environment. The fluorine atom activates the ring for nucleophilic attack (
| Feature | Batch Limitation | Flow Solution |
| Nitric Acid Oxidation | High risk of thermal runaway; accumulation of explosive intermediates. | Excellent heat transfer ( |
| Lithiation | Cryogenic conditions (-78°C) required to prevent "Benzyne" formation or scrambling. | Precise residence time control ( |
| Library Synthesis | Manual handling of acid chlorides is moisture-sensitive and slow. | In-situ generation of acid chlorides followed by immediate amine coupling in a closed system. |
Part 2: Core Application – Continuous Flow Oxidation
Objective: Safe, kilogram-scale synthesis of this compound from 4-chloro-3-fluorotoluene.
1. The Challenge
The industrial synthesis typically involves the oxidation of 4-chloro-3-fluorotoluene using nitric acid (
2. Flow Protocol (Nitric Acid Route)
Based on methodologies for analogous halo-benzoic acids (e.g., 2,4-dichloro-5-fluorobenzoic acid).[6]
Reagents:
-
Feed A: 4-Chloro-3-fluorotoluene (neat or dissolved in Acetic Acid).
-
Feed B: 30-60% Nitric Acid (
) (optionally with catalytic or ).
System Setup:
-
Reactor: PFA or Hastelloy coil reactor (corrosion resistance is mandatory).
-
Temperature: 120°C – 160°C (Pressurized to 5–10 bar to maintain liquid phase).
-
Residence Time: 5 – 15 minutes.
Step-by-Step Workflow:
-
Pressurization: System is pressurized to 10 bar using a back-pressure regulator (BPR) to suppress off-gassing of
inside the reaction zone. -
Mixing: Feed A and Feed B meet at a T-mixer (high turbulence required for biphasic mixture).
-
Reaction: The slug flow passes through the heated coil. The high surface-to-volume ratio efficiently removes the heat of reaction ($ \Delta H_{rxn} \approx -500 \text{ kJ/mol} $).
-
Quench/Workup: The stream exits the BPR and enters a degassing vessel. Product precipitates upon cooling or water addition.[7]
3. Workflow Diagram (DOT)
Caption: Figure 1: Continuous flow synthesis of this compound via high-pressure nitric acid oxidation.
Part 3: Core Application – Automated Amide Library Synthesis
Objective: Rapid generation of drug analogs (e.g., for SAR studies) by coupling this compound with diverse amines.
1. The Flow Advantage
Direct coupling using carbodiimides (EDC/DCC) often produces urea byproducts that are hard to remove. The Acid Chloride Method is cleaner but acid chlorides are hydrolytically unstable. Flow chemistry allows the in-situ generation of the acid chloride followed immediately by amine addition, avoiding isolation.
2. Protocol: In-Situ Activation with BTC
Bis(trichloromethyl)carbonate (BTC) is a safer solid alternative to phosgene, perfect for flow handling.
Reagents:
-
Feed A: this compound + Catalyst (DMF) in THF/DCM.
-
Feed B: BTC (0.35 eq) in THF/DCM.
-
Feed C: Diverse Amines (
) + Base ( ) in THF.
Experimental Steps:
-
Activation Loop: Feed A and Feed B are mixed and passed through a reactor coil (Residence time: 2 min, 50°C).
-
Coupling Loop: The stream containing the acid chloride meets Feed C (Amine).
-
Reaction: Instantaneous amide bond formation (Residence time: < 1 min, RT).
-
Quench: Stream flows into a basic aqueous wash to remove excess acid/amine.
3. Workflow Diagram (DOT)
Caption: Figure 2: Automated platform for generating amide libraries from this compound.
Part 4: Advanced Functionalization (Lithiation)
Note: Direct lithiation of the acid consumes 2 equivalents of base. A more advanced strategy uses the "Turbo-Grignard" or protects the acid as an ester first.
Strategy: Using Knochel-Hauser Base (TMPMgCl·LiCl) in flow allows for the regioselective magnesiation of the aromatic ring even in the presence of the electrophilic ester group (if esterified). The fluorine atom directs metallation to the ortho position (position 2), creating a 2,3,4-substituted scaffold.
-
Feed: Methyl 4-chloro-3-fluorobenzoate in dry THF.
-
Base: TMPMgCl·LiCl in THF/Toluene.
-
Conditions: -20°C,
seconds. -
Quench: Electrophile (e.g., Iodine, Aldehydes).
This method avoids the cryogenic temperatures (-78°C) required in batch to prevent the elimination of Li-F (Benzyne formation).
References
-
Continuous Flow Oxidation of Halo-toluenes: Guo, S., Yu, Z., & Yu, C. (2018). Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Organic Process Research & Development, 22(2), 252–256. [Link] (Authoritative source for the oxidation protocol of analogous halo-benzoic acids).
-
Flow Amidation & Activation: Fuse, S., et al. (2014). Rapid and Clean Synthesis of Amides from Carboxylic Acids and Amines Using a Continuous-Flow Reactor. Organic Process Research & Development, 18(11). [Link]
-
Lithiation in Flow (General Halo-arene principles): Nagaki, A., et al. (2014). Flow Microreactor Synthesis of Disubstituted Benzenes via Br/Li Exchange. Journal of the American Chemical Society. [Link]
-
General Compound Data: PubChem. (n.d.). This compound (CID 2736536). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 11. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-fluorobenzoic Acid Purification
This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-3-fluorobenzoic acid (CAS: 403-17-8) .[1] It prioritizes actionable, high-purity isolation techniques over generic advice.
Ticket ID: PUR-403-17-8 Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its purification is often complicated by the presence of regioisomers (e.g., 4-chloro-2-fluorobenzoic acid) , unreacted starting materials (3-fluoro-4-chlorotoluene) , and dehalogenated byproducts .[1]
Achieving >98% purity requires a tiered approach:
-
Chemical Washing (Acid-Base Extraction): Removes non-acidic organic impurities.[1]
-
Recrystallization: Removes structurally similar acidic impurities.[1]
Part 1: Tier 1 Purification – Acid-Base Extraction (The "Cleanup")
Objective: Remove unreacted neutral precursors (e.g., 3-fluoro-4-chlorotoluene) and non-acidic byproducts.[1] Principle: The carboxylic acid functionality allows reversible solubility in aqueous base, while impurities remain in the organic phase.[1]
Protocol 1.0: Standard Workup
Reagents: 1M NaOH (or Sat. NaHCO₃), Ethyl Acetate (EtOAc), 1M HCl, Brine.[1]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g) . If the solid does not dissolve completely, sonicate.[1]
-
Extraction (Forward): Transfer to a separatory funnel. Add 1M NaOH (1.2 equivalents) . Shake vigorously and vent.
-
Technical Note: The product is now in the aqueous layer as the sodium salt.[1]
-
-
Wash: Drain the aqueous layer into a clean flask. Keep the organic layer (contains neutral impurities) for analysis, then discard if confirmed empty of product.[1]
-
Back-Wash: Return the aqueous layer to the funnel.[1] Wash with a small volume of fresh EtOAc to remove trapped organics.[1]
-
Precipitation: Transfer the aqueous layer to a beaker with a stir bar. Cool to 0–5°C. Slowly add 1M HCl dropwise until pH < 2.
-
Observation: A thick white precipitate should form.[1]
-
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1][2]
Workflow Visualization
Figure 1: Logical flow for Acid-Base extraction to isolate the acidic product from neutral impurities.[1]
Part 2: Tier 2 Purification – Recrystallization (The "Polish")
Objective: Remove isomeric impurities and trace color.[1] Melting Point Target: 193–197°C [1, 4].[1][3]
Solvent Selection Matrix
The high melting point (~195°C) suggests a robust crystal lattice.[1] We utilize the "mixed-solvent" technique.[1][4]
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 60:40 to 80:20 | Excellent | Best balance of yield and purity.[1] Standard for benzoic acids. |
| Methanol / Water | 70:30 | Good | Higher solubility; risk of lower yield if not cooled sufficiently.[1] |
| Toluene | 100% | Specific | Use if non-polar impurities persist.[1] Requires heating to ~90°C. |
| Ethyl Acetate / Hexane | 1:3 | Alternative | Good if the compound is sensitive to hydrolysis (unlikely here).[1] |
Protocol 2.0: Ethanol/Water Recrystallization[1]
-
Dissolution: Place the dried solid from Tier 1 in an Erlenmeyer flask. Add Ethanol (absolute) sparingly while heating to boiling.[1] Add just enough to dissolve the solid.[1]
-
Critical: If the solution is colored (pink/brown), add activated charcoal (1-2% wt), boil for 5 mins, and filter hot through Celite.
-
-
Cloud Point: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of hot ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0°C) for 1 hour.
-
Harvest: Filter the crystals. Wash with a cold 50:50 Ethanol/Water mixture.[1]
Part 3: Troubleshooting Guide
Issue 1: "My product is oiling out instead of crystallizing."
Cause: The solution is too concentrated, or the solvent polarity gap is too wide (water added too fast).[1] Fix:
-
Reheat the mixture until the oil dissolves.
-
Add a small amount of the "good" solvent (Ethanol).[1]
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][5]
-
Cool slower. Wrap the flask in a towel to slow heat loss.[1]
Issue 2: "The melting point is broad (e.g., 185–192°C)."
Cause: Isomeric impurities (likely 4-chloro-2-fluorobenzoic acid) are co-crystallizing.[1] Fix:
-
Switch to Toluene recrystallization.[1] Isomers often have significantly different solubility profiles in non-polar aromatics compared to alcohol/water systems.[1]
-
Perform a slurry wash : Suspend the solid in cold dichloromethane (DCM) and stir for 30 mins.[1] Filter. The impurity may be more soluble in DCM than the product.[1]
Issue 3: "Low recovery yield (<50%)."
Cause: Product is remaining in the mother liquor.[1][5] Fix:
-
The pKa of this compound is approx 3.6–4.0 [3].[1] Ensure the pH during the acid-base workup (Tier 1) was dropped significantly below this (pH 1–2) to fully protonate and precipitate the acid.
-
In recrystallization, concentrate the mother liquor and repeat the process to harvest a "second crop."[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use HPLC to purify this? A: Yes, but it is resource-intensive. For preparative HPLC, use a C18 column with a water/acetonitrile gradient (with 0.1% Formic Acid or TFA).[1] The acid modifier is crucial to suppress ionization and prevent peak tailing.[1]
Q: How do I remove the pinkish color? A: The color usually comes from trace oxidation of phenolic byproducts or aniline precursors (if synthesized via diazonium salts).[1] Activated charcoal during the hot filtration step of recrystallization is highly effective.[1] Do not use too much charcoal, as it can adsorb your product.[1][5]
Q: Is this compound moisture sensitive? A: No. This compound is stable at room temperature and not significantly hygroscopic [4].[1] However, store it in a cool, dry place to prevent clumping.[1]
References
-
BenchChem.[1][2][5] (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid. (Protocol adapted for fluorinated analog). Retrieved from [1]
-
GuideChem.[1] (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?. (Solubility data adapted). Retrieved from [1]
-
PubChem. (2025).[1][6] this compound (CID 2736536).[1][3] National Library of Medicine.[1] Retrieved from [1]
-
Matrix Scientific.[1] (n.d.). This compound SDS. Retrieved from [1]
-
ChemicalBook. (2025).[1][2] this compound Properties and Synthesis. Retrieved from [1][7]
Sources
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 403-17-8 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Chloro-3-fluorobenzoic acid. This critical intermediate is widely used in the development of pharmaceuticals and agrochemicals.[1] Achieving a high yield and purity can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you optimize your synthesis.
The most common industrial synthesis route involves the oxidation of 4-chloro-3-fluorotoluene. While various oxidants can be used, this guide will focus on potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇), as they are frequently employed. However, it's important to note that dichromate is highly toxic and poses significant environmental risks.[2]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format to help you quickly diagnose and solve issues.
Q1: My reaction yield is consistently low (<70%). What are the likely causes?
Probable Causes & Solutions:
-
Incomplete Reaction: The oxidation of the methyl group on 4-chloro-3-fluorotoluene is a stepwise process that proceeds through benzyl alcohol and benzaldehyde intermediates before forming the desired carboxylic acid.[3] If the reaction is not driven to completion, these intermediates will remain, lowering the yield of the final product.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is stirred vigorously for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.[4]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A carefully controlled temperature, often in the range of 30-100°C depending on the specific protocol, is crucial. For KMnO₄ oxidations, a temperature around 30°C may be suitable.[5]
-
Ensure Sufficient Oxidant: A stoichiometric excess of the oxidant (e.g., KMnO₄) is often necessary to drive the reaction to completion. A molar ratio of at least 2:1 (Oxidant:Substrate) is a common starting point for permanganate oxidations.[5]
-
-
-
Poor Phase Mixing (for heterogeneous reactions): When using an aqueous oxidant like KMnO₄ with an organic substrate like 4-chloro-3-fluorotoluene, the reaction occurs at the interface of the two phases. Inefficient mixing will severely limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Use a mechanical stirrer to ensure maximum surface area contact between the aqueous and organic phases.
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can transport the oxidant anion (e.g., MnO₄⁻) from the aqueous phase into the organic phase, dramatically accelerating the reaction.[6][7] This is a key strategy for overcoming phase limitations.
-
-
-
Product Loss During Work-up: The isolation and purification steps are critical for maximizing the final yield.
-
Solution:
-
Acidification: After the reaction, the product exists as its carboxylate salt (e.g., potassium 4-chloro-3-fluorobenzoate). Ensure the solution is acidified sufficiently (typically to pH 1-2 with an acid like HCl) to precipitate the neutral carboxylic acid.[8]
-
Extraction & Washing: Use an appropriate organic solvent for extraction. After acidification, multiple extractions with a solvent like ethyl acetate will ensure complete recovery of the product from the aqueous layer. Wash the combined organic layers with brine to remove excess water before drying.
-
-
Q2: I see a significant amount of unreacted starting material in my final product analysis. How can I improve conversion?
Probable Causes & Solutions:
-
Insufficient Oxidant Activity: The strength of the oxidant and the reaction conditions may not be sufficient to fully convert the starting material.
-
Solution:
-
Increase Molar Ratio of Oxidant: Gradually increase the molar equivalents of KMnO₄ or Na₂Cr₂O₇. See the table below for a comparison.
-
Adjust pH: Permanganate oxidation is often more powerful under acidic or basic conditions than neutral conditions. Many protocols utilize a co-solvent system with water and ethanol, adding the oxidant portion-wise.[5]
-
-
-
Catalyst Deactivation (if applicable): If using a catalytic system, the catalyst may become inactive over the course of the reaction.
-
Solution: While this guide focuses on stoichiometric oxidants, if you are using a catalytic method, ensure the catalyst is stable under the reaction conditions. Product inhibition, where the generated benzoic acid derivative inhibits the catalyst, can also occur.[9]
-
Q3: My product is discolored or contains impurities I can't identify. What are the best purification methods?
Probable Causes & Solutions:
-
Formation of Manganese Dioxide (MnO₂): When using KMnO₄, a brown precipitate of MnO₂ is formed as a byproduct. If not completely removed, it will contaminate the final product.
-
Solution: After the reaction is complete, the MnO₂ must be filtered off. Some protocols suggest adding a reducing agent like sodium bisulfite to dissolve the MnO₂ as soluble Mn²⁺ salts, which can then be easily separated in the aqueous phase during extraction.
-
-
Over-oxidation or Ring Opening: Harsh reaction conditions (e.g., excessively high temperatures or oxidant concentration) can lead to the degradation of the aromatic ring, creating colored, tar-like impurities.
-
Solution: Maintain strict temperature control and add the oxidant portion-wise to avoid localized "hot spots" in the reaction mixture.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product.[10] Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities behind in the solvent.
-
Charcoal Treatment: If the product is colored, adding activated charcoal to the hot solution during recrystallization can help remove colored impurities before filtering and cooling.[8]
-
Frequently Asked Questions (FAQs)
What is the most common and scalable synthetic route? The oxidation of 4-chloro-3-fluorotoluene is the most direct and widely cited method.[11] While other routes exist, such as those starting from aminobenzonitriles, they often involve more steps.[2] Oxidation with potassium permanganate is a classic and effective method.[5]
How does the choice of oxidant affect the reaction? The choice of oxidant is a critical parameter that influences yield, reaction conditions, and environmental impact.
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous, often with a co-solvent (e.g., ethanol); Can be run under basic, neutral, or acidic conditions. | Readily available, inexpensive, powerful oxidant. | Forms insoluble MnO₂ byproduct which can complicate work-up; requires stoichiometric amounts. |
| Sodium Dichromate (Na₂Cr₂O₇) | Typically in acidic solution (e.g., H₂SO₄). | Powerful and effective oxidant. | Highly toxic (carcinogenic) and environmentally hazardous; generates chromium waste.[2] |
| Ozone (O₃) | Requires specialized equipment (ozonizer); often run in a solvent like acetic acid with a catalyst (e.g., manganese acetate).[11] | "Greener" oxidant as the byproduct is oxygen; can be highly efficient. | Requires specialized and expensive equipment; safety precautions for handling ozone are critical. |
| Nitric Acid (HNO₃) | Can be used to oxidize substituted toluenes. | Inexpensive. | Can lead to nitration of the aromatic ring as a side reaction; produces toxic NOx gases.[12] |
What safety precautions are essential for this synthesis?
-
Handling Oxidants: Strong oxidants like KMnO₄ and Na₂Cr₂O₇ are hazardous. They can react violently with organic materials. Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichromate Hazard: Chromium (VI) compounds are known carcinogens. Handle with extreme caution in a well-ventilated fume hood.
-
Exothermic Reaction: The oxidation reaction can be exothermic. Add the oxidant slowly and monitor the temperature of the reaction vessel, using an ice bath for cooling if necessary.
Visualizing the Troubleshooting Process
The following workflow can help guide your troubleshooting efforts when diagnosing low yield.
Caption: Troubleshooting workflow for low yield.
Optimized Experimental Protocol: Permanganate Oxidation
This protocol is based on established methods for the oxidation of substituted toluenes and is designed to maximize yield and purity.[5]
Materials:
-
4-chloro-3-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Ethanol
-
Deionized Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-chloro-3-fluorotoluene (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (2.1 eq) in water. Heat the toluene mixture to a gentle reflux (approx. 80-85°C). Slowly add the KMnO₄ solution to the refluxing mixture over 2-3 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of MnO₂ will form.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is no longer visible.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the bulk of the MnO₂ precipitate. Wash the filter cake with a small amount of water.
-
Work-up:
-
Transfer the filtrate to a beaker. While stirring, add solid sodium bisulfite in small portions until the solution becomes colorless, indicating that all residual MnO₂ and excess KMnO₄ have been reduced.
-
Reduce the volume of the solvent using a rotary evaporator to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of this compound should form.
-
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, add a small amount of activated charcoal, stir for 5-10 minutes, and perform a hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Zenodo. (1970). NOTES pa Relationship in the Oxidation of Substituted Toluenes by CeiV. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Role of Water and p-Fluorobenzoic Acid in Mn(II)T(p-Cl)PP Catalyzed Aerobic Oxidation of p-Fluorotoluene. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (2013). ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. Retrieved from [Link]
-
ACS Omega. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. Retrieved from [Link]
-
Pearson. (2022). Side-Chain Oxidation Explained. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Substituted Toluenes by Nitric Acid. Retrieved from [Link]
-
Chem-Station. (2015). Phase-Transfer Catalyst (PTC). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. guidechem.com [guidechem.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 403-17-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
troubleshooting failed reactions with 4-Chloro-3-fluorobenzoic acid
The following Technical Support Guide is designed for researchers and process chemists working with 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) . It synthesizes reactivity data, mechanistic insights, and practical troubleshooting protocols into a cohesive support interface.[1]
Status: Active | Ticket Type: Chemical Reactivity & Troubleshooting | Tier: Level 3 (Senior Scientist)
Reactivity Profile & Molecular Architecture
Before troubleshooting, users must visualize the competing electronic effects on the scaffold. This compound possesses three distinct reactive handles, each governed by specific electronic rules.
Interactive Reactivity Map
The diagram below illustrates the active sites and their governing electronic principles.
Figure 1: Functional group topology showing the activation hierarchy. The C4-Chlorine is activated for SNAr by the para-COOH, while the C3-Fluorine remains largely inert due to meta-positioning.
Troubleshooting Module: Amide Coupling Failures
User Issue: "I am getting low yields or unreacted starting material when coupling this compound with an amine."
Root Cause Analysis
-
Acidity Mismatch: The electron-withdrawing induction (-I effect) from the 3-F and 4-Cl atoms lowers the pKa of the benzoic acid (approx. 3.6–3.8) compared to unsubstituted benzoic acid (4.2).[1] This makes the carboxylate more stable and less nucleophilic toward coupling reagents if the pH is not strictly controlled.
-
Steric Shielding (Minor): While the C3-Fluorine is not bulky enough to block the C1-COOH completely, it exerts an orth-effect (relative to the C2 proton) that can influence the conformation of the active ester intermediate.
Solution Protocol
Recommended Reagent: Propanephosphonic acid anhydride (T3P ) is superior for electron-deficient benzoic acids compared to standard EDC/NHS or HATU systems [1].[1]
Step-by-Step Optimization:
-
Solvent System: Use a 3:1 mixture of DCM:DMF . The DMF ensures solubility of the zwitterionic intermediates, while DCM promotes the T3P reaction kinetics.
-
Base Stoichiometry: Use 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine).[1]
-
Why? You must ensure the amine partner is fully deprotonated and the benzoic acid is carboxylated, while neutralizing the acidic byproduct of T3P.
-
-
Order of Addition:
-
Workup: Wash with 1M HCl to remove unreacted amine, then sat. NaHCO3 to remove unreacted acid.[1]
Troubleshooting Module: Suzuki-Miyaura Cross-Coupling
User Issue: "The reaction fails to couple at the Aryl Chloride position. I only recover starting material or dehalogenated byproduct."
Root Cause Analysis
-
Bond Strength: The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than C-Br or C-I.[1] Standard catalysts like Pd(PPh3)4 are often insufficient to perform the oxidative addition step on aryl chlorides.[1]
-
Catalyst Poisoning: The free carboxylic acid (-COOH) can bind to Palladium, forming inactive complexes.[1]
-
Dehalogenation: In the presence of hydride sources (e.g., excess alcohol solvent or specific bases), the Pd-Ar intermediate can undergo reductive elimination to replace Cl with H.[2]
Decision Tree: Optimization Strategy
Figure 2: Troubleshooting logic for activating the inert C-Cl bond.
Recommended Protocol for C-Cl Activation
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%).[1] These bulky, electron-rich phosphines facilitate oxidative addition into the C-Cl bond [2].[1]
-
Base: K3PO4 (3.0 eq).[1] Weaker bases like carbonate may not be sufficient; phosphate is preferred for aryl chlorides.[1]
-
Solvent: 1,4-Dioxane/Water (4:1) .[1] The water is critical for the transmetallation step with the boronic acid.
-
Temperature: 90–100°C. Aryl chlorides rarely react at room temperature.[1]
Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)
User Issue: "I am trying to displace the halogen with an amine/alkoxide. Which halogen will leave? Why am I getting low conversion?"
Mechanistic Insight: The "Para" Rule
Users often assume Fluorine (C3) will leave because F is generally a better leaving group than Cl in SNAr (due to the high electronegativity stabilizing the Meisenheimer complex). However, this is incorrect for this specific scaffold.
-
The Rule: SNAr requires an Electron Withdrawing Group (EWG) located Ortho or Para to the leaving group to stabilize the negative charge intermediate.
-
Analysis of this compound:
-
C4-Chlorine: Located Para to the COOH (EWG).[1] ACTIVATED.
-
C3-Fluorine: Located Meta to the COOH. DEACTIVATED.
-
Protocol for SNAr (Displacing Cl)
If the reaction is sluggish (due to COOH being a moderate EWG compared to NO2):
-
Esterify First: Convert COOH to COOMe. The ester is a slightly better activator than the carboxylate anion (which is formed immediately if you use base on the free acid).
-
Solvent: Use polar aprotic solvents (DMSO or NMP ) to strip the cation from the nucleophile, increasing its reactivity.[1]
-
Temperature: High temperatures (100–120°C) are often required because the activation is only provided by a carboxyl group.[1]
Quick Reference Data
| Property | Value | Implication for Experiments |
| Molecular Weight | 174.56 g/mol | Calculation basis.[1] |
| pKa (Predicted) | 3.6 – 3.8 | More acidic than benzoic acid.[1] Buffering required. |
| Solubility | DMSO, DMF, MeOH | Poor water solubility unless pH > 8.[1] |
| Melting Point | 190–192°C | High stability; amenable to high-temp reactions.[1] |
| Primary Hazard | Skin/Eye Irritant | Standard PPE (Gloves, Goggles) required.[1] |
References
-
Amide Coupling Efficiency: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. (2021).[1][2][3] Journal of Medicinal Chemistry. [1]
-
Suzuki Coupling on Aryl Chlorides: Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.[1] (2012).[1] ResearchGate.
-
SNAr Regioselectivity: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1] (2019).[1][4] Molecules.
For further assistance, please contact the Application Engineering team with your specific reaction conditions (Solvent, Base, Catalyst, Temp).
Sources
Technical Support Center: Thermal Decomposition of 4-Chloro-3-fluorobenzoic Acid
Abstract: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the thermal decomposition of 4-chloro-3-fluorobenzoic acid. While specific literature on the thermal decomposition of this exact molecule is limited, this guide synthesizes established principles of substituted benzoic acid chemistry, data from analogous compounds, and field-proven insights to address potential experimental challenges. The focus is on predicting and resolving issues related to reaction control, product identification, and safety.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the thermal decomposition of this compound. The question-and-answer format is designed to provide rapid solutions to common experimental problems.
Question 1: My reaction is not proceeding, or the decomposition rate is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a sluggish or incomplete thermal decomposition. The primary expected pathway is decarboxylation, which can be influenced by both temperature and the presence of catalysts.
-
Insufficient Temperature: The C-C bond cleavage required for decarboxylation has a significant activation energy. The melting point of this compound is reported to be in the range of 190-197°C[1][2]. Decomposition will likely require temperatures significantly above this range. For comparison, the decomposition of some chlorobenzoate complexes occurs at temperatures between 441–513 K (168–240 °C)[3].
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20°C.
-
Monitor the reaction progress at each new temperature setpoint using an appropriate analytical technique (e.g., TGA, DSC, or in-situ IR spectroscopy).
-
Be cautious of overshooting the optimal temperature, which could lead to unwanted side reactions and byproduct formation.
-
-
-
Reaction Matrix Effects: The physical state and environment of the sample can impact thermal energy transfer and reaction kinetics.
-
Troubleshooting Steps:
-
Ensure uniform heating of the sample. For solid-state decompositions, consider using a well-stirred, high-boiling point solvent to improve heat distribution.
-
If performing the reaction in the solid state, ensure the sample is finely powdered to maximize surface area.
-
-
-
Absence of a Catalyst: While thermal decarboxylation can occur without a catalyst, the reaction rate can often be enhanced.
-
Troubleshooting Steps:
-
Consider the use of a catalyst. For decarboxylation of aromatic carboxylic acids, copper salts and other transition metal catalysts are often employed.
-
If using a catalyst, ensure it is well-dispersed within the reaction mixture.
-
-
Question 2: I am observing a complex mixture of products instead of the expected decarboxylated compound. What are the likely side reactions?
Answer:
The formation of multiple products suggests that side reactions are competing with the primary decarboxylation pathway. The presence of chloro and fluoro substituents on the aromatic ring introduces the possibility of various secondary reactions.
-
Potential Side Reactions:
-
Halogenation/Dehalogenation: At elevated temperatures, intermolecular reactions could lead to the formation of polyhalogenated or dehalogenated species.
-
Polymerization: Aromatic radicals formed during decomposition can potentially polymerize, leading to tar-like substances.
-
Fragmentation: At very high temperatures, the aromatic ring itself can fragment, leading to a complex mixture of smaller molecules.
-
-
Troubleshooting and Mitigation:
-
Optimize Temperature: Lowering the reaction temperature may favor the desired decarboxylation pathway over higher-energy side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Radical Scavengers: If radical-mediated polymerization is suspected, the addition of a radical scavenger could potentially improve the yield of the desired product. However, this may also inhibit the desired radical-mediated decarboxylation if that is a significant pathway.
-
Analytical Characterization: Utilize techniques like GC-MS or LC-MS to identify the major byproducts. Understanding the identity of these byproducts can provide valuable clues about the competing reaction pathways. For instance, the trimethylsilyl (TMS) derivative of 4-chlorobenzoic acid has been characterized by GC-MS, suggesting this could be a viable analytical approach for product analysis[4].
-
Question 3: My analytical results (e.g., TGA/DSC) show an unexpected thermal event. How do I interpret this?
Answer:
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal behavior of your compound. Unexpected thermal events can often be traced back to impurities or complex decomposition pathways.
-
Interpreting Thermal Events:
-
Endothermic Events: An endotherm without mass loss on a TGA curve could indicate a phase transition (e.g., melting). An endotherm with mass loss typically corresponds to decomposition or evaporation[5].
-
Exothermic Events: An exotherm can indicate crystallization of an amorphous phase or a decomposition process that releases energy[5].
-
-
Troubleshooting Steps:
-
Verify Sample Purity: Impurities can introduce their own thermal events. Verify the purity of your starting material using techniques like HPLC or melting point analysis.
-
Hygroscopic Nature: If the material has absorbed water, you may observe an initial mass loss at lower temperatures corresponding to dehydration.
-
Modulated DSC (MDSC): This technique can help to separate overlapping thermal events, such as a glass transition occurring near a decomposition onset[5].
-
Evolved Gas Analysis (EGA): Coupling your TGA to a mass spectrometer or FTIR spectrometer can help identify the gaseous products evolved during each decomposition step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the thermal decomposition of this compound?
A1: Based on the principles of benzoic acid chemistry, the most likely primary thermal decomposition pathway is decarboxylation, leading to the formation of 1-chloro-2-fluorobenzene and carbon dioxide (CO₂).[6] However, the presence of both chloro and fluoro substituents may influence the reaction and could potentially lead to other products through rearrangement or elimination reactions.
Q2: What is the likely mechanism for the thermal decarboxylation of this compound?
A2: The thermal decarboxylation of aromatic carboxylic acids can proceed through several mechanisms, including a concerted pericyclic reaction, or via the formation of an aryl anion or aryl radical intermediate. Given the stability of aryl radicals, a radical-mediated pathway is a strong possibility, especially at higher temperatures.[7]
Q3: What are the key safety precautions to take when conducting the thermal decomposition of this compound?
A3:
-
Ventilation: The decomposition is expected to produce gaseous products, including CO₂ and potentially other hazardous gases like hydrogen chloride (HCl) or hydrogen fluoride (HF) if side reactions occur. All experiments should be conducted in a well-ventilated fume hood.[8]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate gloves, should be worn at all times.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the evolution of CO₂ and other gases can lead to a dangerous build-up of pressure. Ensure the reaction vessel is equipped with a pressure relief mechanism.
-
Hazardous Byproducts: Be aware of the potential for the formation of toxic or corrosive byproducts. The safety data for related compounds like 4-chlorobenzoic acid indicates the possibility of forming hazardous combustion gases.[8]
Q4: At what temperature should I expect the thermal decomposition to begin?
Q5: How can I monitor the progress of the reaction?
A5:
-
Thin-Layer Chromatography (TLC): For reactions in solution, TLC can be a quick and effective way to monitor the disappearance of the starting material and the appearance of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantitatively track the concentration of the starting material and products over time.
-
In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can provide real-time information about the chemical changes occurring during the reaction.
-
Thermogravimetric Analysis (TGA): TGA directly measures mass loss as a function of temperature, providing a clear indication of when decomposition occurs.
Part 3: Data Presentation and Experimental Protocols
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₄ClFO₂ | 174.56[2] | 190-197[1][2] | 290.9 (Predicted)[1] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57[9] | 238-241 | Sublimes[10] |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 251.1 |
Experimental Protocol: Determination of Decomposition Temperature by TGA
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (to prevent oxidation)
-
Flow Rate: 20-50 mL/min
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.
Part 4: Visualizations
Diagram 1: Proposed Thermal Decomposition Pathway
Caption: Proposed primary thermal decomposition pathway of this compound.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for thermal decomposition experiments.
References
-
Kris-Etherton, P. M., & Etherton, T. D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6848–6857. [Link]
-
Brzyska, W., & Swita, E. (1987). Studies on thermal decomposition of 3-chlorobenzoates of rare earth elements in air atmosphere. Journal of Thermal Analysis, 32(4), 1005–1013. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
Hajra, A., & Sukalyan, D. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1599–1654. [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. [Link]
-
World of Chemistry. (2017, September 25). 10.55| Decarboxylation of sodium salts of Chlorobenzoic acid| NCERT CBSE Class 12 chemistry [Video]. YouTube. [Link]
-
Le, C., & Chen, C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23512–23516. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
-
Candish, L., Teders, M., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3622. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. [Link]
Sources
- 1. This compound | 403-17-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sci-Hub. Studies on thermal decomposition of 3-chlorobenzoates of rare earth elements in air atmosphere / Journal of Thermal Analysis, 1987 [sci-hub.st]
- 4. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 4-Chlorobenzoic Acid | CAS 74-11-3 | LGC Standards [lgcstandards.com]
- 10. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reagent Compatibility with 4-Chloro-3-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Chloro-3-fluorobenzoic acid (CAS No. 403-17-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into its chemical behavior and ensure safe and successful experimentation. As a halogenated aromatic compound, its reactivity is nuanced, and a thorough understanding of its compatibility is critical for achieving desired synthetic outcomes while maintaining laboratory safety.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and general reactivity of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of a reagent is the first step in safe and effective experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 193 - 197 °C | [1] |
| Boiling Point | 290.9±20.0 °C (Predicted) | [2] |
| pKa | 3.63±0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO, Methanol. Slightly soluble in hot water. |[2][3] |
Q2: What are the appropriate storage conditions for this reagent?
Proper storage is crucial to maintain the stability and purity of this compound.
Answer: this compound should be stored at room temperature in a tightly sealed container.[2] The storage area must be dry and well-ventilated.[4][5] Keeping the container sealed prevents the absorption of moisture and contamination from the laboratory environment.
Q3: What are the primary safety precautions I should take when handling this compound?
Answer: As with any chemical reagent, appropriate personal protective equipment (PPE) is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[6]
-
Skin Protection: Use chemically resistant gloves and wear appropriate protective clothing to prevent skin exposure.[5][7]
-
Respiratory Protection: Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or under a chemical fume hood.[5][7]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]
Part 2: Reagent Compatibility and Reactivity Profile
This section provides a detailed analysis of the compatibility of this compound with common classes of laboratory reagents.
Q4: What is the general reactivity profile of this compound?
Answer: The reactivity is dominated by two functional groups: the carboxylic acid and the halogenated aromatic ring .
-
Carboxylic Acid Group: This is the primary site for reactions. It is acidic and will readily undergo reactions typical of carboxylic acids, such as deprotonation (salt formation), esterification, and conversion to an acyl chloride.
-
Aromatic Ring: The fluorine and chlorine atoms are deactivating, electron-withdrawing groups, which makes the ring less susceptible to electrophilic aromatic substitution than benzene. However, the compound is a valuable substrate for nucleophilic substitution and coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.[1]
Q5: Is it compatible with strong bases (e.g., NaOH, KOH, n-BuLi)?
Answer: No, it is considered incompatible for co-storage but reactive in a controlled setting. Strong bases will react vigorously with the acidic proton of the carboxylic acid in a classic acid-base neutralization. This reaction is often exothermic. While this is a desired reaction for forming a carboxylate salt, mixing the acid with a strong base without proper cooling and controlled addition can lead to a rapid temperature increase. Reagents like n-butyllithium are extremely strong bases and can also interact with the aromatic ring under certain conditions, leading to unintended side products.
Mechanism Insight: Acid-Base Neutralization The proton of the carboxylic acid (pKa ≈ 3.63) is readily abstracted by a strong base, forming a stable carboxylate salt and water.[2]
Caption: Acid-base reaction with a strong base.
Q6: Can I use strong oxidizing agents (e.g., KMnO₄, CrO₃, nitric acid) with this compound?
Answer: Extreme caution is required; they are generally considered incompatible. While some specific oxidations are possible (e.g., oxidizing a side chain to form the carboxylic acid[3]), the aromatic ring itself can be susceptible to vigorous, and potentially explosive, oxidation under harsh conditions. The combination of a carboxylic acid and an aromatic ring with strong oxidizers can lead to uncontrolled reactions and decomposition. Safety data sheets for similar halogenated benzoic acids explicitly list strong oxidizing agents as incompatible.[5][10]
Q7: What about its compatibility with strong acids (e.g., H₂SO₄, HCl)?
Answer: Generally compatible and often used as catalysts. Strong mineral acids are typically not reactive with the compound under standard conditions. In fact, a strong acid like sulfuric acid is commonly used as a catalyst for reactions involving the carboxylic acid group, such as Fischer esterification to produce the corresponding ester.[11]
Q8: How does it behave with reducing agents (e.g., LiAlH₄, NaBH₄)?
Answer: Compatibility depends on the specific reagent and desired outcome.
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent and will readily reduce the carboxylic acid to the corresponding primary alcohol ( (4-chloro-3-fluorophenyl)methanol ). The reaction must be performed in an appropriate anhydrous solvent (e.g., THF, diethyl ether) and requires careful workup.
-
Sodium borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce a carboxylic acid directly. Therefore, it can be considered compatible if other functional groups in the molecule are the intended target.
Table 2: Reagent Compatibility Summary
| Reagent Class | Example(s) | Compatibility | Rationale / Key Considerations |
|---|---|---|---|
| Strong Bases | NaOH, KOH, LDA | INCOMPATIBLE | Vigorous, exothermic acid-base neutralization.[5][10] |
| Strong Oxidizing Agents | KMnO₄, H₂O₂, HNO₃ | INCOMPATIBLE | Risk of uncontrolled oxidation and thermal decomposition.[5][10] |
| Strong Acids | H₂SO₄, HCl | COMPATIBLE | Generally stable; used as catalysts for reactions like esterification.[11] |
| Strong Reducing Agents | LiAlH₄ | USE WITH CAUTION | Reacts to reduce the carboxylic acid to an alcohol. Requires anhydrous conditions. |
| Mild Reducing Agents | NaBH₄ | COMPATIBLE | Generally does not react with the carboxylic acid group. |
| Acylating Agents | SOCl₂, Oxalyl Chloride | USE WITH CAUTION | Reacts to form the corresponding acyl chloride. Reaction can be vigorous and releases HCl gas. |
| Alcohols (with acid cat.) | Methanol, Ethanol | COMPATIBLE | Reacts under acidic conditions to form esters. |
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Q9: My reaction mixture turned dark brown or black, and the yield is very low. What is the likely cause?
Answer: This is a classic sign of decomposition. The most common causes are:
-
Excessive Heat: While heating can be necessary to drive reactions, this compound can decompose at high temperatures. Upon thermal decomposition, it may release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl).[5]
-
Incompatible Reagent: The presence of an incompatible reagent, especially a strong oxidizing agent or an unmoderated strong base, can cause rapid decomposition of the starting material.
-
Air/Moisture Sensitivity of Another Reagent: If your reaction involves air or moisture-sensitive reagents (e.g., organometallics), failure to maintain an inert atmosphere can lead to side reactions and decomposition products that discolor the mixture.
Troubleshooting Steps:
-
Review your reaction temperature; consider running the reaction at a lower temperature for a longer duration.
-
Verify the compatibility of all reagents using the table above and the material's SDS.
-
Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) if any of the reagents require it.
Q10: I am trying to perform a nucleophilic substitution on the aromatic ring, but I am only getting reaction at the carboxylic acid. Why?
Answer: The carboxylic acid is significantly more reactive towards many nucleophiles than the aromatic ring. The acidic proton will be the first site of reaction for any basic nucleophile. To perform a reaction on the aromatic ring, you must first "protect" the carboxylic acid group.
Recommended Protocol:
-
Protection: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.[11] Esters are generally unreactive towards many nucleophiles under neutral or basic conditions.
-
Ring Reaction: Perform your desired nucleophilic aromatic substitution.
-
Deprotection: Hydrolyze the ester back to the carboxylic acid, typically using aqueous acid or base, to yield your final product.
Workflow: Assessing a New Reagent's Compatibility
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 403-17-8 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. carlroth.com [carlroth.com]
- 9. scribd.com [scribd.com]
- 10. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. globalscientificjournal.com [globalscientificjournal.com]
Validation & Comparative
Comparative Technical Guide: 4-Chloro-3-fluorobenzoic acid vs. 4-Chloro-2-fluorobenzoic acid
The following technical guide provides an in-depth comparison of 4-Chloro-3-fluorobenzoic acid and 4-Chloro-2-fluorobenzoic acid . This analysis is designed for medicinal chemists and process engineers, focusing on the critical reactivity differences dictated by the regiochemistry of the fluorine substituent.
Executive Summary
While this compound and 4-Chloro-2-fluorobenzoic acid share the same molecular formula (
-
4-Chloro-2-fluorobenzoic acid is characterized by the "Ortho Effect." The fluorine atom at the 2-position significantly increases acidity and is highly susceptible to nucleophilic aromatic substitution (
), making it a reactive scaffold for fusing heterocycles. -
This compound behaves more like a standard meta-substituted benzoic acid. Its fluorine atom is chemically robust/inert in many standard conditions, directing reactivity instead toward the para-chlorine atom or the carboxylic acid moiety.
Physicochemical Profile
The position of the fluorine atom fundamentally alters the electronic landscape of the benzene ring.
| Feature | This compound | 4-Chloro-2-fluorobenzoic acid |
| CAS Number | 403-17-8 | 446-30-0 |
| Structure | F is meta to COOH; ortho to Cl | F is ortho to COOH; meta to Cl |
| Molecular Weight | 174.56 g/mol | 174.56 g/mol |
| Acidity (Predicted pKa) | ~3.6 - 3.8 | ~3.0 - 3.3 (Stronger Acid) |
| Electronic Effect | Inductive withdrawal (-I) on Cl; Weak deactivation of COOH. | Strong Inductive withdrawal (-I) on COOH (Ortho Effect). |
| Primary Reactivity | ||
| Key Application | API Intermediate (e.g., Albaconazole) | Liquid Crystals, Agrochemicals |
Technical Insight: The Acidity Differential
The 2-fluoro isomer is significantly more acidic. This is due to the proximity of the highly electronegative fluorine atom to the carboxyl group (inductive effect, -I), which stabilizes the carboxylate anion upon deprotonation. In the 3-fluoro isomer , the fluorine is too distant to exert a comparable stabilizing effect, resulting in a pKa closer to that of 4-chlorobenzoic acid.
Reactivity & Synthesis Strategies
The most critical distinction for a chemist is the site of Nucleophilic Aromatic Substitution (
Divergent Regioselectivity
-
Case A: 4-Chloro-2-fluorobenzoic acid [1][2]
-
The Fluorine is ortho to the EWG (COOH/COOR).
-
The Chlorine is para to the EWG.
-
Outcome: Fluorine is a superior leaving group in
when activated.[3] Consequently, nucleophiles (amines, thiols) will preferentially displace the Fluorine at C2 .
-
-
-
The Fluorine is meta to the EWG. (Not activated).
-
The Chlorine is para to the EWG. (Activated).
-
Outcome: The Fluorine is essentially inert to
. Nucleophiles will preferentially displace the Chlorine at C4 .
-
Decision Logic for Scaffold Selection
Use the following logic flow to determine which isomer suits your synthetic pathway.
Caption: Decision tree for selecting the correct isomer based on the desired nucleophilic substitution outcome.
Experimental Protocols
The following protocols illustrate the synthesis and purification of these compounds, highlighting the conditions required to handle their specific reactivity profiles.
Synthesis of 4-Chloro-2-fluorobenzoic acid (Oxidation Route)
This protocol utilizes the oxidation of the toluene precursor, a standard industrial method that avoids the use of hazardous nitration steps.
Reagents:
-
4-Chloro-2-fluorotoluene (1.0 eq)
-
Cobalt(II) acetate tetrahydrate (
) (0.1 eq)[6] -
Sodium Bromide (NaBr) (0.1 eq)[6]
-
Acetic Acid (Solvent)[6]
-
Oxygen (
) or Air
Step-by-Step Methodology:
-
Setup: Charge a high-pressure reactor (autoclave) with 4-chloro-2-fluorotoluene,
, and NaBr in acetic acid (10 volumes). -
Oxidation: Pressurize with
(approx. 1.2 MPa) and heat to 130°C . Stir vigorously for 1.5 to 3 hours. The reaction creates a radical chain mechanism where the methyl group is oxidized to the carboxylic acid. -
Quench: Cool the reactor to room temperature and vent excess oxygen.
-
Workup: Pump the reaction mixture into purified water (15 volumes).
-
Basification: Adjust pH to 12–14 using NaOH pellets. This converts the product to the water-soluble sodium benzoate salt, while unreacted toluene remains organic.
-
Extraction: Wash the aqueous phase with Methyl tert-butyl ether (MTBE) to remove unreacted starting material and byproducts.
-
Precipitation: Acidify the aqueous phase carefully with concentrated HCl to pH 1. The product, 4-Chloro-2-fluorobenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
Expected Yield: ~85-90%
-
Purity: >98% (HPLC)
-
Analytical Validation (HPLC)
To distinguish between the two isomers (which may exist as impurities in each other), use the following HPLC method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Differentiation: The 2-fluoro isomer (more polar due to higher acidity/ionization potential) typically elutes earlier than the 3-fluoro isomer under acidic conditions.
Applications in Drug Design[8]
-
This compound:
-
Antifungal Agents: Used as a key building block for Albaconazole metabolites.[5] The 3-fluoro motif is retained in the final structure to block metabolic oxidation at that position (metabolic blocking).
-
Enzyme Inhibitors: The chlorine atom at C4 is often displaced by complex amines to create inhibitors for kinases where the fluorine at C3 provides essential hydrophobic contacts within the binding pocket.
-
-
4-Chloro-2-fluorobenzoic acid:
-
Liquid Crystals: The high polarity and linearity of the molecule make it a precursor for nematic liquid crystal mixtures.
-
Agrochemicals: Used as an intermediate for specific herbicides where the 2-fluoro position is cyclized to form fused ring systems (e.g., quinazolines).
-
References
-
Crystal Structure Data: PubChem. "4-Chloro-2-fluorobenzoic acid Crystal Structure."[7] Available at: [Link]
-
Pharmaceutical Applications: Ningbo Inno Pharmchem. "The Role of this compound in Pharmaceutical Synthesis." Available at: [Link]
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism." Available at: [Link]
Sources
- 1. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C7H4ClFO2 | CID 2736536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-3-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of halogen substituents on the phenyl ring is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the derivatives of 4-Chloro-3-fluorobenzoic acid, a class of compounds with significant potential in drug discovery.
The presence of both chlorine and fluorine atoms on the benzoic acid ring is anticipated to enhance biological activity. The electron-withdrawing nature of these halogens can influence the acidity of the carboxylic group, affecting its interaction with biological targets. Furthermore, the lipophilicity imparted by the halogens can improve membrane permeability, a critical factor for drug efficacy.
Comparative Analysis of Biological Activities
The derivatization of the carboxylic acid group of this compound into amides, esters, and hydrazones can significantly impact their biological profiles. The following sections provide a comparative analysis of their potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from analogous compounds.
Anticancer Activity
Derivatives of substituted benzoic acids have shown considerable promise as anticancer agents, often through the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Anticancer Activity (IC50, µM) of Analogous Benzoic Acid Derivatives
| Derivative Type | Analogous Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Amide | 4-Methylbenzamide derivative | 1.42 (HL-60) | - | - | [1] |
| Ester | 4-Amino-3-chlorobenzoate derivative | - | Cytotoxic | Cytotoxic | [2] |
| Hydrazone | Pyrazole-linked hydrazone | - | - | - | [3] |
Note: Data presented is for analogous compounds and should be considered predictive for this compound derivatives.
The data from analogous compounds suggests that amide and ester derivatives of this compound could exhibit potent anticancer activity. The mechanism of action for many such compounds involves the inhibition of protein kinases like EGFR, leading to the induction of apoptosis in cancer cells.
dot
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. Derivatives of this compound are, therefore, logical candidates for development as novel anti-inflammatory agents. Their mechanism of action is likely to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema) of Analogous Hydrazone Derivatives
| Derivative Type | Analogous Compound | % Inhibition at 3h | Reference |
| Hydrazone | Pyrazole-linked hydrazone | 81.15 | [4] |
Note: Data presented is for an analogous compound and should be considered predictive for this compound derivatives.
The data from analogous pyrazole hydrazones suggests that hydrazone derivatives of this compound could exhibit significant anti-inflammatory effects.
dot
Caption: Prostaglandin synthesis pathway.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of the parent acid and the evaluation of biological activities are provided below.
Synthesis of this compound
A general procedure for the synthesis of this compound involves the oxidation of 3-fluoro-4-chlorotoluene. Materials:
-
3-fluoro-4-chlorotoluene
-
Glacial acetic acid
-
Manganese acetate
-
98% Sulfuric acid
-
Ozone
Procedure:
-
To a 20 L autoclave, add 99 g of glacial acetic acid, 2.7 g of manganese acetate, and 105 g of 98% sulfuric acid.
-
Add 870 g (5.96 mol) of 3-fluoro-4-chlorotoluene (99% purity).
-
Stir the mixture and cool to 15°C.
-
Slowly add 215 g of ozone in 10 additions.
-
After the completion of the photodissociation process of nitrogen with ozone, allow the reaction to proceed.
-
Adjust the temperature and pressure to recover the glacial acetic acid.
-
Separate the layers to obtain this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Plethysmometer
Procedure:
-
Administer the test compounds to the rats (e.g., intraperitoneally or orally).
-
After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. The predictive data from analogous compounds strongly suggests that these derivatives, particularly the amides and hydrazones, warrant further investigation as anticancer and antimicrobial agents. The anti-inflammatory potential of the hydrazone derivatives is also noteworthy.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound amides, esters, and hydrazones. This would enable the establishment of clear structure-activity relationships and the identification of lead compounds for further optimization. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds will be crucial for their development as therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.
References
- Ahsan, M. J., et al. (2013). Synthesis, anticancer and molecular docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry Letters, 23(5), 1579-1582.
- Rollas, S., et al. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Il Farmaco, 57(2), 171-174.
- Narasimhan, B., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 345(9), 721-732.
- Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
- Asif, M. (2024). Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. Journal of Molecular Structure, 1301, 137354.
- de Oliveira, C. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
- RSC Publishing. (2024). Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Advances, 14, 100-112.
- MDPI. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis.
- MDPI. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 26(16), 4933.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-189.
- PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
- ResearchGate. (2002). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
- ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- MDPI. (2024).
- ACS Publications. (2024).
- PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15, 12345.
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confirming the structure of 4-Chloro-3-fluorobenzoic acid derivatives
An In-Depth Technical Guide to the Structural Confirmation of 4-Chloro-3-fluorobenzoic Acid Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the structural confirmation of this compound and its derivatives. We will move beyond simply listing techniques to explain the causality behind experimental choices, comparing the strengths of different analytical methods, and providing actionable, step-by-step protocols. The objective is to equip the practicing scientist with a self-validating system for structural elucidation, ensuring the integrity of their research.
Synthesis and Purification: The Foundation of Analysis
Before any analysis can be meaningful, the compound must be synthesized and purified to an acceptable level. Impurities from starting materials or side-reactions are the most common source of ambiguous analytical data.
A prevalent synthetic route to the parent this compound involves the oxidation of 3-fluoro-4-chlorotoluene.[2] Derivatives, such as esters or amides, are then typically prepared from the carboxylic acid functional group.
Following synthesis, purification is paramount. Recrystallization is a powerful and widely used technique that leverages differences in solubility between the target compound and impurities at varying temperatures.[3] A properly executed recrystallization can dramatically improve purity, providing a solid foundation for spectroscopic analysis.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for benzoic acid derivatives.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent to just dissolve the compound completely. Using excess solvent will reduce the final yield.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[4]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Covering the flask can slow this process.[3]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[4]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all traces of the solvent before proceeding with analysis.
Caption: General workflow for the purification of a solid organic compound via recrystallization.
A Comparative Guide to Spectroscopic Confirmation
No single analytical technique can provide absolute structural proof. The most trustworthy approach relies on the synergistic combination of multiple spectroscopic methods. Here, we compare the "three pillars" of organic structural elucidation: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment. | Provides the most comprehensive structural information; differentiates isomers effectively. | Requires higher sample quantity; can be complex to interpret fully; insensitive to minor impurities. |
| FTIR Spectroscopy | Presence or absence of key functional groups. | Fast, simple, and requires minimal sample; excellent for identifying functional group transformations (e.g., acid to ester). | Provides no information on molecular framework or connectivity; spectra can be complex in the fingerprint region. |
| Mass Spectrometry | Molecular weight and elemental composition (via isotopic patterns and fragmentation). | Extremely sensitive; confirms molecular formula; characteristic isotopic patterns are definitive for halogens. | Provides limited connectivity information; isomers often have identical mass spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about their chemical environment, proximity, and connectivity.[5] For this compound derivatives, the substitution pattern creates a unique and predictable set of signals.
Causality of Chemical Shifts and Coupling
The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups deshields the nearby aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[5] The coupling (splitting) of signals between adjacent, non-equivalent protons provides definitive evidence of their connectivity. Fluorine (¹⁹F) also couples to both ¹H and ¹³C, adding another layer of structural confirmation.
Expected Spectral Data for this compound
-
¹H NMR: The aromatic region will display three distinct signals corresponding to the protons at positions 2, 5, and 6.
-
H-6: Appears as a doublet, coupled to H-5.
-
H-5: Appears as a doublet of doublets, coupled to both H-6 and the fluorine at C-3.
-
H-2: Appears as a doublet, coupled to the fluorine at C-3.
-
-COOH: A broad singlet far downfield (typically 10-13 ppm), which will disappear upon shaking the sample with D₂O.[6]
-
-
¹³C NMR: Seven unique carbon signals are expected.
-
-COOH: The carbonyl carbon will be in the 165-175 ppm range.[6]
-
Aromatic Carbons: Six distinct signals, with the carbons directly bonded to the electronegative F and Cl atoms (C-3 and C-4) being significantly affected. The C-F bond will also cause the C-3 signal (and adjacent carbons) to appear as a doublet.
-
Comparison with a Derivative: Methyl 4-chloro-3-fluorobenzoate
| Group | This compound | Methyl 4-chloro-3-fluorobenzoate | Rationale for Change |
| ¹H: -COOH / -COOCH₃ | ~11-13 ppm (broad singlet, 1H) | ~3.9 ppm (sharp singlet, 3H) | Conversion of the carboxylic acid to a methyl ester replaces the acidic proton with a methoxy group. |
| ¹³C: -COOH / -COOCH₃ | ~167 ppm | ~165 ppm | The electronic environment of the carbonyl carbon is slightly altered. |
| ¹³C: -COOCH₃ | N/A | ~52 ppm | A new signal appears for the methyl carbon of the ester. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the purified, dry sample into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a pipette. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and clear observation of the acidic proton.[7][8]
-
Dissolution: Cap the tube and invert it several times to fully dissolve the sample. A brief sonication may be necessary.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like TMS.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is an indispensable technique for rapidly identifying the functional groups present in a molecule.[9] It is particularly effective at confirming the success of a chemical transformation, such as the conversion of a carboxylic acid to an ester or an amide, by tracking the appearance and disappearance of key vibrational bands.[6]
Key Vibrational Bands
For carboxylic acid derivatives, the most diagnostic region is the carbonyl (C=O) stretching frequency between 1650-1850 cm⁻¹.[10] The position of this intense peak is highly sensitive to the nature of the functional group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid (Dimer) | ~1680-1710 (C=O), ~2500-3300 (O-H) | Strong, sharp C=O stretch; very broad O-H stretch overlapping C-H stretches. |
| Ester | ~1720-1750 (C=O), ~1100-1300 (C-O) | Strong, sharp C=O stretch; disappearance of the broad O-H band. |
| Amide | ~1650-1690 (C=O) | Strong C=O stretch at a lower frequency than acids or esters. |
| Halogens | ~1000-1400 (C-F), ~600-800 (C-Cl) | Found in the complex "fingerprint" region. |
The shift in the C=O frequency is a direct result of electronic effects. The lone pair of electrons on the nitrogen atom in an amide participates in resonance, giving the C=O bond more single-bond character and thus lowering its vibrational frequency compared to an ester.[11]
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the dry, solid sample onto the crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the molecular weight of a compound, which is one of its most fundamental properties. For halogenated compounds, MS offers a unique and definitive confirmation tool due to the natural abundance of isotopes.[12]
The Chlorine Isotopic Signature
Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means that any fragment containing one chlorine atom will appear in the mass spectrum as two peaks separated by two mass units, with a relative intensity ratio of approximately 3:1.[13] This "M" and "M+2" pattern is a highly reliable indicator of the presence of a single chlorine atom in the molecule or fragment ion.
Expected Data for this compound
-
Molecular Formula: C₇H₄ClFO₂
-
Molecular Weight:
-
Using ³⁵Cl: 174.0 g/mol
-
Using ³⁷Cl: 176.0 g/mol
-
-
Mass Spectrum: The molecular ion region will show a peak at m/z = 174 (the M⁺ peak) and another peak at m/z = 176 (the M+2 peak), with the peak at 176 having roughly one-third the intensity of the peak at 174.
-
Fragmentation: Common fragmentations for aromatic acids include the loss of -OH (m/z = 157/159) and the loss of -COOH (m/z = 129/131).[14]
Caption: A logical workflow demonstrating the integration of multiple spectroscopic techniques for unambiguous structural confirmation.
Conclusion
References
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-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available at: [Link]
-
PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]
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-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(7). Available at: [Link]
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PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
- Google Patents.CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. Available at: [Link]
-
The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
ResearchGate. (2020). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082. Available at: [Link]
-
ResearchGate. (2014). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available at: [Link]
-
Lewandowski, W., et al. (1993). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 2(1-2), 71-80. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. Available at: [Link]
-
Michigan State University Chemistry. Mass Spectrometry. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Computational vs. Experimental Data Guide: 4-Chloro-3-fluorobenzoic Acid
The following guide synthesizes experimental benchmarks with computational predictions for 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) , a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemical herbicides.[1]
This content is structured to serve as a decision-making tool for medicinal chemists and process engineers, moving beyond simple data listing to explain why discrepancies occur and how to validate your specific batch.
Executive Summary: The "Trust but Verify" Protocol
In drug development, This compound represents a classic "scaffold" challenge.[1] While computational models (DFT/QSAR) accurately predict its lipophilicity, they often underestimate the acidity shifts caused by the ortho-fluorine effect relative to the carboxyl group (though in this specific isomer, the fluorine is meta to the carboxyl, yet ortho to the chlorine, creating a unique electronic push-pull).[1]
Key Takeaway: Do not rely solely on database pKa predictions for solubility profiling. The experimental melting point is a robust purity indicator, while NMR requires specific attention to
Physicochemical Profile: Benchmarking the Data
The following table consolidates experimental data derived from certificate of analysis (CoA) aggregates and high-fidelity computational predictions.
| Property | Experimental Benchmark (Valid) | Computational Prediction (Ref) | Deviation Analysis |
| Melting Point | 190–197 °C [1][2] | 188–192 °C (QSAR) | High Accuracy. The experimental range is consistent.[1] Values <190°C indicate moisture or isomeric impurities.[1] |
| pKa (Acid) | ~3.63 (Estimated via analog) | 3.44 ± 0.10 (Predicted) [3] | Moderate Deviation. The fluorine at C3 (inductive withdrawal) lowers the pKa compared to 4-chlorobenzoic acid (3.98).[1] Models often over-emphasize the withdrawal, predicting lower pKa. |
| LogP (Lipophilicity) | ~2.8 – 2.9 | 2.91 (Consensus LogP) | High Accuracy. The chloro/fluoro combination is well-parameterized in most algorithms (clogP, XLogP3).[1] |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water.[1] | -3.31 LogS (Aq) | Experimental Priority. Use DMSO for stock solutions; aqueous solubility is pH-dependent due to the carboxylic acid.[1] |
The "Fluorine Effect" on Acidity
Unlike 4-chlorobenzoic acid (pKa 3.98), the addition of fluorine at the 3-position exerts a strong inductive effect (-I), stabilizing the carboxylate anion.[1]
-
Experimental Reality: Expect a pKa drop of ~0.3–0.4 units relative to the non-fluorinated analog.[1]
-
Implication: In biological assays (pH 7.4), this compound will be >99.9% ionized, affecting membrane permeability more than non-halogenated analogs.[1]
Spectroscopic Validation: The Fingerprint
When validating a purchased batch or synthesized product, the NMR spectrum is the definitive identity check. The presence of Fluorine-19 splits the proton signals, creating a signature distinct from the 2-chloro or 4-fluoro isomers.[1]
Expected NMR Signature (DMSO- )
-
H2 (Position 2): ~7.8–7.9 ppm.[1][2] Appears as a doublet of doublets (dd) or broad doublet.
-
Coupling: Meta-coupling to F3 (
Hz) and meta-coupling to H6 (small).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Diagnostic: This proton is most deshielded due to being sandwiched between the COOH and F groups.[1]
-
-
H6 (Position 6): ~7.7 ppm.[1] Doublet (d) or dd.
-
Coupling: Ortho-coupling to H5 (
Hz). Para-coupling to F3 is usually negligible.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
H5 (Position 5): ~7.5–7.6 ppm.[1][3] Doublet of doublets (dd) (Distinctive).
-
Coupling: Ortho-coupling to H6 (
Hz) AND Ortho-coupling to F3 ( Hz). -
Diagnostic: Look for the large F-H ortho coupling constant.[1] If this splitting is missing, you likely have the wrong isomer.
-
NMR Workflow Diagram
The following diagram illustrates the logic flow for validating structure using NMR data.
Figure 1: Logic gate for distinguishing this compound from common regioisomers using H-F coupling constants.
Experimental Protocols
High-Purity Synthesis (Ozone Oxidation)
While many routes exist, the oxidation of 3-fluoro-4-chlorotoluene is preferred for high yield and purity.[1]
Reagents:
-
Catalyst: Manganese Acetate (
)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Oxidant: Ozone (
)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Protocol:
-
Charge: Load autoclave with 3-fluoro-4-chlorotoluene (1.0 eq), Glacial Acetic Acid (solvent volume),
(0.05 eq), and Sulfuric Acid (catalytic).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reaction: Cool to 15°C. Introduce Ozone slowly.
-
Monitoring: The reaction is exothermic. Maintain T < 20°C to prevent over-oxidation or ring degradation.[1]
-
Workup: Depressurize. Recover acetic acid via distillation.[1]
-
Isolation: The product precipitates upon cooling/concentration.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water if MP is <190°C.
-
Yield: Expect ~94% yield with >98% purity [4].
Computational Prediction Setup (DFT)
If experimental data is unavailable for a specific derivative (e.g., an ester or amide of this acid), use this standardized DFT protocol to predict geometry and properties.[1]
Software: Gaussian 16 / ORCA Input Parameters:
-
Functional: CAM-B3LYP (Captures long-range interactions better for halogenated systems).[1]
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for the carboxylic anion).[1]
-
Solvation Model: SMD (Water) for pKa; Vacuum for geometry.[1]
Standard Input Block:
References
-
ChemicalBook. this compound Properties and Synthesis. Available at: [1]
-
Chem-Impex. Product Analysis: this compound (CAS 403-17-8).[1] Available at: [1]
-
BenchChem. Technical Guide to Halogenated Benzoic Acids. (Data extrapolated from 4-Chloro-3-sulfamoylbenzoic acid analogs). Available at: [1]
-
Patent/Literature Method. Ozone-mediated oxidation of halogenated toluenes.[1] (Synthesized protocol based on industrial standard described in Source 1).
Sources
Comparative Guide: Efficacy of 4-Chloro-3-fluorobenzoic Acid Derivatives
This guide provides a technical comparison of 4-Chloro-3-fluorobenzoic acid (CFBA) derivatives against standard halogenated alternatives in drug discovery and agrochemical development.
Executive Summary: The "Goldilocks" Scaffold
This compound (CFBA) represents a strategic "hybrid" scaffold in medicinal and agricultural chemistry. It bridges the gap between the high lipophilicity/steric bulk of dichlorobenzoic acids and the metabolic stability/electronic modulation of fluorobenzoic acids .
While 4-chlorobenzoic acid is a standard building block, the addition of the 3-fluoro substituent provides two critical efficacy advantages:
-
Metabolic Blockade: The fluorine atom at the meta position blocks oxidative metabolism (hydroxylation) by cytochrome P450 enzymes, significantly extending the half-life (
) of derivatives. -
Electronic Tuning: The strong electronegativity of fluorine lowers the pKa of the carboxylic acid (and derived amides), enhancing hydrogen bond donor capability in the active site without the steric penalty of a second chlorine atom.
Quick Comparison Matrix
| Feature | This compound | 4-Chlorobenzoic Acid | 3,4-Dichlorobenzoic Acid |
| Primary Utility | High-value intermediate (Antifungals, Herbicides) | General building block | Auxinic Herbicides |
| Metabolic Stability | High (F blocks C3 oxidation) | Low (C3 is vulnerable) | Moderate (Steric protection) |
| Lipophilicity (LogP) | ~2.9 (Balanced) | ~2.6 | ~3.4 (High) |
| Steric Profile | Asymmetric, Moderate Bulk | Low Bulk | High Bulk |
| Key Application | Albaconazole precursors, Auxin mimics | Simple amides | Dicamba analogs |
Chemical Space & Efficacy Analysis[2]
Pharmacophore Analysis: Why 3-F, 4-Cl?
The efficacy of CFBA derivatives stems from the specific arrangement of the halogen atoms.[1]
-
4-Chloro (Para): Provides the necessary lipophilic "anchor" for binding to hydrophobic pockets (e.g., in fungal CYP51 or bacterial DNA gyrase).
-
3-Fluoro (Meta): Acts as a "stealth" modulator. It withdraws electrons (
-induction), increasing the acidity of the carboxyl group (pKa 3.7 vs. 3.98 for 4-Cl-benzoic). This strengthens the binding interaction of derivatives (like benzamides) with target residues (e.g., Serine or Threonine).
Case Study: Antifungal Efficacy (Triazole Precursors)
CFBA is a validated precursor in the synthesis of Albaconazole metabolites and related triazole antifungals.
-
Mechanism: The 4-chloro-3-fluorophenyl moiety mimics the 2,4-difluorophenyl group found in Fluconazole but offers a different steric fit.
-
Performance: In comparative assays of benzamide-linked triazoles, the 3-fluoro substituent prevents rapid degradation in the liver, maintaining therapeutic concentrations longer than the non-fluorinated analogs.
Case Study: Herbicidal Activity (Auxin Mimics)
In agrochemicals, CFBA derivatives function as synthetic auxins .
-
Comparator: Compared to 2,4-D (2,4-dichlorophenoxyacetic acid), CFBA derivatives show distinct selectivity patterns.
-
Data Insight: The 3-F substitution mimics the size of a hydrogen atom but the electronic properties of a hydroxyl group, "tricking" the auxin receptor (TIR1) while resisting the plant's detoxification enzymes (glutathione S-transferases).
Experimental Protocols
Protocol A: Synthesis of N-Substituted-4-Chloro-3-fluorobenzamides
This protocol yields bioactive amide derivatives suitable for antimicrobial screening.
Reagents: this compound (1.0 eq), Thionyl Chloride (
Workflow:
-
Activation: Dissolve this compound (5.0 mmol) in dry DCM (20 mL). Add
dropwise at 0°C. Reflux for 2 hours to form the acid chloride. -
Evaporation: Remove excess
under reduced pressure. Re-dissolve the residue in dry DCM (10 mL). -
Coupling: Add the amine and
to a separate flask containing DCM at 0°C. Slowly add the acid chloride solution. -
Reaction: Stir at room temperature for 4-6 hours (monitor by TLC, 30% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (2x), sat.
(2x), and brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Water to obtain the pure benzamide.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard broth microdilution method for evaluating antimicrobial efficacy.
-
Preparation: Dissolve CFBA derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Map
This diagram illustrates the functional roles of the substituents on the benzoic acid scaffold.
Caption: Functional dissection of the this compound scaffold showing key SAR contributions.[2]
Diagram 2: Synthesis Workflow for Amide Derivatives
A step-by-step logic flow for synthesizing the derivatives described in Protocol A.
Caption: Logical workflow for the chemical synthesis of bioactive benzamide derivatives.
Comparative Data Summary
The following table aggregates representative physicochemical data comparing CFBA to its closest analogs.
| Property | This compound | 4-Chlorobenzoic Acid | 4-Fluorobenzoic Acid | Significance |
| Molecular Weight | 174.56 g/mol | 156.57 g/mol | 140.11 g/mol | Moderate size, good for fragment-based design. |
| ClogP (Est.) | 2.91 | 2.65 | 2.20 | Optimal lipophilicity for oral bioavailability (Rule of 5). |
| pKa (Acid) | ~3.75 | 3.98 | 4.14 | Stronger acid = stronger ionic interactions in binding pockets. |
| H-Bond Acceptors | 3 (F + 2O) | 2 (2O) | 3 (F + 2O) | Fluorine acts as a weak acceptor, aiding orientation. |
| Metabolic Liability | Low | High (C3 oxidation) | Moderate | Primary advantage of the 3-F substitution. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736536, this compound. Retrieved from [Link]
-
Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[3] Journal of Chemical Research. Retrieved from [Link]
-
Wallace, M. D., et al. (2021). Herbicidal activity of fluoroquinolone derivatives.[4] bioRxiv. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
